Technical Documentation Center

4,9-Undecadien-2-one, 6,10-dimethyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,9-Undecadien-2-one, 6,10-dimethyl-
  • CAS: 72189-12-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of 4,9-Undecadien-2-one, 6,10-dimethyl-?

An In-Depth Technical Guide to (5E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive scientific overview of 4,9-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (5E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 4,9-Undecadien-2-one, 6,10-dimethyl-, a molecule more commonly known in the scientific and industrial communities as Geranylacetone. This acyclic monoterpenoid ketone is a significant compound, valued not only for its distinct aromatic profile but also as a critical intermediate in the synthesis of high-value molecules, including Vitamin E. We will explore its chemical structure, physicochemical properties, natural occurrence, and biosynthesis. Furthermore, this guide will detail established methods of chemical synthesis, outline its primary industrial applications, and provide essential safety information for laboratory and industrial handling. The content herein is intended for researchers, chemists, and professionals in the fields of drug development, flavor and fragrance science, and synthetic organic chemistry.

Chemical Identity and Molecular Structure

Geranylacetone is an unsaturated aliphatic ketone. Its molecular backbone is an undecane chain featuring two carbon-carbon double bonds and a ketone functional group. The precise nomenclature and structural details are foundational to understanding its reactivity and function.

The preferred IUPAC name for the most common isomer is (5E)-6,10-Dimethylundeca-5,9-dien-2-one .[1][2] This name precisely describes a thirteen-carbon molecule (C13H22O) with a ketone at the second position, and two double bonds at the fifth and ninth positions.[1][3] The "(5E)" designation specifies the stereochemistry around the first double bond as trans. The compound also exists as a (5Z)- or cis-isomer, known as Nerylacetone.[4] Commercial preparations are often a mixture of these (E) and (Z) isomers.[5][6]

Key Identifiers and Structural Information:

IdentifierValueSource(s)
Preferred IUPAC Name (5E)-6,10-Dimethylundeca-5,9-dien-2-one[1][2]
Common Names Geranylacetone, (E)-Geranylacetone[1][7]
CAS Registry Number 3796-70-1 ((E)-isomer)[1][8]
689-67-8 (Isomer Mixture)[7]
3879-26-3 ((Z)-isomer)[4]
Molecular Formula C13H22O[1][3]
Molecular Weight 194.32 g/mol [1][3]
SMILES CC(=CCC/C(=C/CCC(=O)C)/C)C[1]
InChI Key HNZUNIKWNYHEJJ-FMIVXFBMSA-N ((E)-isomer)[1][8]

Below is the 2D chemical structure of the primary (5E) isomer of Geranylacetone.

Chemical Structure of Geranylacetone

Caption: 2D structure of (5E)-6,10-Dimethylundeca-5,9-dien-2-one.

Physicochemical and Spectroscopic Properties

Geranylacetone is a clear, colorless to pale yellow oily liquid.[1][9] Its physical properties make it suitable for a wide range of applications, particularly in liquid-phase formulations such as perfumes and flavorings.

Table of Physicochemical Properties:

PropertyValueSource(s)
Appearance Colorless to pale yellow oily liquid[1][9]
Odor Profile Fresh, floral (rose, magnolia), green, fruity[10][11][12]
Boiling Point 126–128 °C at 10 mmHg[1]
254-258 °C at 760 mmHg (lit.)[13]
Density 0.8698 g/cm³ (20 °C)[1]
Refractive Index ~1.467 (20 °C)[13]
Solubility Soluble in alcohol; practically insoluble in water[14][15]
Flash Point >101 °C[10]
Spectroscopic Characterization

The structural elucidation of Geranylacetone relies on standard spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature in its IR spectrum is a strong absorption band around 1700-1720 cm⁻¹, which is characteristic of the C=O (ketone) stretching vibration.[16] Additional peaks corresponding to C=C stretching and C-H stretching and bending are also present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the vinyl protons on the double bonds, multiple methyl group singlets at distinct chemical shifts, and aliphatic protons in the chain. ¹³C NMR will confirm the presence of 13 carbon atoms, with a distinct downfield signal for the carbonyl carbon.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows the molecular ion peak (M+) at m/z 194, corresponding to its molecular weight.[7] The fragmentation pattern provides further structural confirmation.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Geranylacetone exhibits a strong UV absorption peak around 279 nm, corresponding to the n→π* transition of the carbonyl group.[16]

Natural Occurrence and Biosynthesis

Geranylacetone is not merely a synthetic curiosity; it is a widespread natural product. It has been identified as a volatile flavor and aroma component in numerous plants and fruits, including rice, mango, tomatoes, tea, and mint.[1][17]

Its biosynthesis in nature is primarily a result of oxidative degradation of carotenoids.[1] Carotenoid cleavage dioxygenase (CCD) enzymes catalyze the cleavage of carotenoid backbones at specific double bonds, yielding a variety of smaller, often aromatic, apocarotenoids, one of which is Geranylacetone. This pathway is a key source of many important flavor and fragrance compounds in the plant kingdom.

Biosynthesis Carotenoids Carotenoids (e.g., β-carotene) CCD Carotenoid Cleavage Dioxygenase (CCD) Enzymes Carotenoids->CCD Oxidative Cleavage Geranylacetone (5E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) CCD->Geranylacetone OtherApocarotenoids Other Apocarotenoids (e.g., β-ionone) CCD->OtherApocarotenoids

Caption: Biosynthetic pathway of Geranylacetone from carotenoids.

Chemical Synthesis Protocols

The industrial production of Geranylacetone is well-established, with several efficient synthetic routes. The most prominent method involves the Carroll rearrangement, a[9][9]-sigmatropic rearrangement that is highly effective for synthesizing γ,δ-unsaturated ketones.

Synthesis via Carroll Rearrangement

This classic and robust method utilizes linalool and an acetoacetate ester as starting materials.

Experimental Protocol:

  • Esterification: Linalool is first reacted with ethyl acetoacetate in a transesterification reaction to form the corresponding linalyl acetoacetate ester.[1] This step can also be achieved using ketene or isopropenyl methyl ether.[1]

    • Causality: The formation of this specific allylic acetoacetate is critical as it is the direct precursor for the subsequent thermal rearrangement.

  • Thermal Rearrangement (Decarboxylation): The linalyl ester is heated to approximately 170-200°C. At this temperature, it undergoes a[9][9]-sigmatropic rearrangement (the Carroll rearrangement) via an enolate intermediate, which immediately decarboxylates upon forming a β-keto acid.

    • Causality: The thermal energy drives the concerted pericyclic reaction, and the thermodynamic stability of the evolved carbon dioxide makes the decarboxylation step irreversible, driving the reaction to completion.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield Geranylacetone with high purity.

SynthesisWorkflow cluster_reactants Starting Materials Linalool Linalool Ester Step 1: Transesterification (Catalyst, Heat) Linalool->Ester EAA Ethyl Acetoacetate EAA->Ester LinalylEster Linalyl Acetoacetate Ester (Intermediate) Ester->LinalylEster Rearrange Step 2: Carroll Rearrangement (~180°C, Heat) LinalylEster->Rearrange KetoAcid Unstable β-Keto Acid (Intermediate) Rearrange->KetoAcid Decarbox Spontaneous Decarboxylation (-CO₂) KetoAcid->Decarbox CrudeProduct Crude Geranylacetone Decarbox->CrudeProduct Purify Step 3: Fractional Distillation (Vacuum) CrudeProduct->Purify FinalProduct Purified Geranylacetone Purify->FinalProduct

Caption: Workflow for the synthesis of Geranylacetone via Carroll Rearrangement.

An alternative industrial synthesis starts from myrcene, which is reacted with methyl acetoacetate in the presence of a rhodium catalyst, followed by saponification and decarboxylation.[12]

Industrial Applications and Significance

Geranylacetone's utility spans multiple industries, primarily due to its pleasant aroma and its role as a versatile chemical building block.

Fragrance and Flavor Industry

Geranylacetone is a widely used fragrance and flavor substance.[2][10]

  • Perfumery: It imparts a fresh, natural, and floral-rosy scent, often with magnolia-like and green notes.[11] It is valued for its stability and is frequently used in rose and magnolia compositions for soaps, detergents, lotions, and fine fragrances.[9][12][14]

  • Flavors: In the food industry, it is used to create fruity and floral nuances in beverages, baked goods, and candies.[9] It can contribute to apple, pear, and various tropical fruit flavor profiles.[10][17] It is also used in the cigarette industry to enhance smoke aroma.[10]

Key Synthetic Intermediate

Perhaps its most critical industrial role is as a precursor in the synthesis of larger, high-value molecules.

  • Vitamin E Synthesis: Geranylacetone is a key intermediate in the production of isophytol.[10] Isophytol forms the essential side chain that is coupled with trimethylhydroquinone to produce synthetic Vitamin E (α-tocopherol), a globally significant nutritional supplement.

  • Other Terpenoids: It also serves as a starting material for the synthesis of other important terpenoids like farnesol and nerolidol, which themselves have applications in perfumery and as potential pharmaceuticals.[1][14]

Applications cluster_fragrance Fragrance & Flavor cluster_synthesis Chemical Synthesis Intermediate GA Geranylacetone Perfumes Perfumes & Cosmetics GA->Perfumes Floral/Fruity Note Soaps Soaps & Detergents GA->Soaps Scent Additive Foods Food & Beverage Flavors GA->Foods Flavoring Agent Isophytol Isophytol GA->Isophytol Precursor Farnesol Farnesol & Nerolidol GA->Farnesol Precursor VitE Vitamin E Isophytol->VitE Side-Chain

Caption: Major industrial applications of Geranylacetone.

Safety and Handling

According to the Globally Harmonized System (GHS), Geranylacetone is classified with the GHS07 (Exclamation mark) and GHS09 (Environmental hazard) pictograms.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H411: Toxic to aquatic life with long-lasting effects.[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[1]

    • P273: Avoid release to the environment.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[9]

Conclusion

4,9-Undecadien-2-one, 6,10-dimethyl- (Geranylacetone) is a molecule of significant scientific and industrial importance. Its well-defined chemical structure gives rise to a pleasant aromatic profile, making it a staple in the flavor and fragrance industries. Beyond its sensory properties, its role as a critical building block in the synthesis of Vitamin E and other terpenoids underscores its value in industrial organic chemistry. A thorough understanding of its properties, synthesis, and applications is essential for professionals engaged in chemical research and development.

References

  • Wikipedia. Geranylacetone. [Link]

  • Foreverest Resources Ltd. Geranyl Acetone. [Link]

  • PubChem, National Center for Biotechnology Information. Geranylacetone. [Link]

  • PubChem, National Center for Biotechnology Information. Geranylacetone. [Link]

  • National Institute of Technology and Evaluation (NITE), Japan. Chemical Risk Information Platform (CHRIP). [Link]

  • NIST Chemistry WebBook. 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)-. [Link]

  • The Good Scents Company. (E)-geranyl acetone. [Link]

  • NIST Chemistry WebBook. 5,9-Undecadien-2-one, 6,10-dimethyl-. [Link]

  • Yeast Metabolome Database. Geranyl acetone (YMDB01701). [Link]

  • He, M., Wang, Y., Zhang, Y. et al. Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application in cigarette flavoring. Sci Rep 12, 1152 (2022). [Link]

  • NIST Chemistry WebBook. 5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)-. [Link]

  • CAS Common Chemistry. Geranylacetone. [Link]

  • FooDB. Geranylacetone (FDB008529). [Link]

  • ChemBK. (E)-6,10-dimethyl-5,9- undecadien-2-one. [Link]

Sources

Exploratory

Mass Spectrometry (MS) Fragmentation Pattern of 4,9-Undecadien-2-one, 6,10-dimethyl-: A Comprehensive Technical Guide

Executive Summary The identification of volatile organic compounds (VOCs) and terpene-derived metabolites requires rigorous analytical precision, particularly when differentiating structural isomers. 4,9-Undecadien-2-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of volatile organic compounds (VOCs) and terpene-derived metabolites requires rigorous analytical precision, particularly when differentiating structural isomers. 4,9-Undecadien-2-one, 6,10-dimethyl- (C₁₃H₂₂O) is a specific structural isomer of the widely studied fragrance and flavor compound geranylacetone (5,9-diene). Because these isomers share identical molecular weights (194.167 Da) and similar boiling points, their differentiation relies heavily on nuanced interpretations of their Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns[1]. This whitepaper provides an in-depth mechanistic analysis of the 4,9-diene isomer's fragmentation pathways and outlines a self-validating GC-MS protocol for its definitive identification.

Structural Analytics and Ionization Thermodynamics

Under standard 70 eV Electron Ionization (EI), the molecular ion [M]+∙ of 4,9-undecadien-2-one, 6,10-dimethyl- is generated with high internal energy. The molecule features three critical structural domains that dictate its thermodynamic breakdown:

  • A Methyl Ketone Terminus: Strongly directs α -cleavage.

  • An Internal Double Bond (C4=C5): Shifts the allylic cleavage points compared to the 5,9-diene isomer.

  • A Terminal Prenyl Group (C9=C10): Highly susceptible to terminal allylic cleavage, a hallmark of terpene derivatives[2].

The shift of the internal double bond from the C5 position (in geranylacetone) to the C4 position fundamentally alters the bond dissociation energies across the carbon backbone, creating unique diagnostic fragments.

Core Fragmentation Mechanisms (EI-MS at 70 eV)

As a Senior Application Scientist, it is critical to look beyond the base peak and understand the causality of the fragmentation cascade. The fragmentation of 4,9-undecadien-2-one, 6,10-dimethyl- is governed by the following primary mechanisms:

Synergistic α /Allylic Cleavage (m/z 43 and m/z 151)

In a standard methyl ketone, cleavage of the C2-C3 bond ( α -cleavage) yields the acetyl cation (m/z 43). However, in the 4,9-diene isomer, the C4=C5 double bond renders the C3 carbon allylic. Consequently, the C2-C3 bond is simultaneously α to the carbonyl and allylic to the alkene. This synergistic bond weakening makes the cleavage exceptionally facile.

  • m/z 43 [CH3​CO]+ : The universal base peak (100% abundance) for methyl ketones[3].

  • m/z 151 [M−43]+ : The reciprocal loss of the acetyl radical yields a highly resonance-stabilized alkenyl cation. This peak is notably more abundant in the 4,9-diene than in the 5,9-diene due to the allylic stabilization.

Internal Allylic Cleavage (m/z 83 and m/z 111)

This is the primary diagnostic pathway used to differentiate the 4,9-diene from geranylacetone. Cleavage of the C5-C6 bond (allylic to the C4=C5 double bond) splits the molecule into two distinct fragments:

  • m/z 83 [C5​H7​O]+ : An oxygenated allylic fragment.

  • m/z 111 [C8​H15​]+ : A hydrocarbon allylic fragment. In contrast, the 5,9-diene isomer preferentially cleaves at C4-C5 and C6-C7, yielding different diagnostic ions (e.g., m/z 71 and m/z 123).

Terminal Allylic Cleavage (m/z 69 and m/z 125)

The C9=C10 double bond drives cleavage at the C7-C8 bond.

  • m/z 69 [C5​H9​]+ : The prenyl cation. This is a highly stable, dominant peak (~40-60% abundance) ubiquitous in the spectra of isoprenoids and terpenes[2].

Suppression of the McLafferty Rearrangement

Methyl ketones typically undergo a McLafferty rearrangement yielding an m/z 58 ion. However, this requires an sp³ hybridized γ -carbon to form a 6-membered transition state. In 4,9-undecadien-2-one, the γ -carbon (C5) is sp² hybridized (part of the C4=C5 double bond), structurally prohibiting the rearrangement.

Quantitative Data: Expected Fragmentation Profile

The following table summarizes the key diagnostic ions required to build a targeted Selected Ion Monitoring (SIM) method or to validate library matches.

m/zExpected Relative AbundanceFragment FormulaCleavage MechanismDiagnostic Value for Isomer ID
43 100% (Base Peak) [CH3​CO]+ Synergistic α /Allylic (C2-C3)Low (Common to all methyl ketones)
69 High (40-60%) [C5​H9​]+ Terminal Allylic (C7-C8)Moderate (Confirms prenyl tail)
151 Moderate (10-20%) [C11​H19​]+ Synergistic α /Allylic (C2-C3)High (Elevated due to dual stabilization)
83 Moderate (10-25%) [C5​H7​O]+ Internal Allylic (C5-C6)Very High (Specific to 4,9-diene)
111 Moderate (5-15%) [C8​H15​]+ Internal Allylic (C5-C6)Very High (Specific to 4,9-diene)
125 Low (2-5%) [C8​H13​O]+ Terminal Allylic (C7-C8)Moderate
194 Low (1-3%) [C13​H22​O]+∙ Molecular IonHigh (Confirms exact mass)

Diagnostic Fragmentation Pathway

Fragmentation_Pathway MolIon Molecular Ion [M]•⁺ m/z 194 C13H22O Alpha1 Acetyl Cation m/z 43 [CH3C=O]⁺ MolIon->Alpha1 Synergistic α/Allylic Cleavage (C2-C3 bond) Alpha2 Alkenyl Radical Loss m/z 151 [M - CH3CO]⁺ MolIon->Alpha2 Synergistic α/Allylic Cleavage (-CH3CO•) Allyl1 Prenyl Cation m/z 69 [C5H9]⁺ MolIon->Allyl1 Terminal Allylic Cleavage (C7-C8 bond) Allyl2 Loss of Prenyl m/z 125 [M - C5H9]⁺ MolIon->Allyl2 Terminal Allylic Cleavage (-C5H9•) MidAllyl1 Oxygenated Allylic m/z 83 [C5H7O]⁺ MolIon->MidAllyl1 Internal Allylic Cleavage (C5-C6 bond) MidAllyl2 Hydrocarbon Allylic m/z 111 [C8H15]⁺ MolIon->MidAllyl2 Internal Allylic Cleavage (C5-C6 bond)

Figure 1: Primary EI-MS fragmentation pathways of 4,9-Undecadien-2-one, 6,10-dimethyl-.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure absolute trustworthiness in identifying this specific isomer from complex biological or synthetic matrices, the following Solid-Phase Microextraction (SPME) GC-MS protocol must be employed. This protocol incorporates a System Suitability Test (SST) using alkane standards to create a self-validating data loop[4].

Phase 1: SPME Extraction
  • Causality of Choice: A 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is utilized. The divinylbenzene layer captures larger C13 ketones, while the carboxen core traps smaller, highly volatile breakdown products, ensuring unbiased headspace sampling[2].

  • Step 1: Transfer 2.0 g of the sample into a 20 mL headspace vial. Spike with 10 µL of 2-octanone (10 ppm) as an internal standard.

  • Step 2: Equilibrate the vial at 40 °C for 15 minutes.

  • Step 3: Expose the SPME fiber to the headspace for 65 minutes at 40 °C under continuous agitation (250 rpm).

Phase 2: Gas Chromatography (GC) Separation

Causality of Choice: Separation of the 4,9-diene from the 5,9-diene relies entirely on subtle differences in π

π interactions. A 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS) provides the exact polarizability required for this isomeric resolution[4].
  • Step 1: Desorb the SPME fiber in the GC inlet at 200 °C for 1 minute in splitless mode.

  • Step 2: Use Helium carrier gas at a constant flow of 1.30 mL/min.

  • Step 3: Execute the oven program: Hold at 40 °C for 3 min ramp at 3 °C/min to 60 °C ramp at 6 °C/min to 160 °C ramp at 12 °C/min to 176 °C.

  • Phase 3: Mass Spectrometry & System Validation
    • Causality of Choice: 70 eV EI is mandatory to replicate the thermodynamic conditions that produce the diagnostic m/z 83 and 111 fragments[3].

    • Step 1: Set the MS transfer line to 280 °C, source temperature to 250 °C, and quadrupole to 150 °C.

    • Step 2: Acquire data in full scan mode (m/z 35–400) after a 2-minute solvent delay.

    • Step 3 (Self-Validation): Run a C8–C20 n-alkane standard mixture under identical conditions. Calculate the Linear Retention Index (LRI) for the target peak. The combination of the diagnostic MS fragments (m/z 83/111) and a specific LRI definitively validates the identification of 4,9-Undecadien-2-one, 6,10-dimethyl- over other isomers[2].

    References

    • Assessing Tomato Flavors Chemically: Identification of Aroma Volatiles from Heirloom and Commercial Tomatoes using Solid-Phase Microextraction and GC-MS Source: ACS Publications (Journal of Chemical Education) URL:[Link]

    • Comprehensive Two-Dimensional Gas Chromatography with a TOF MS Detector—An Effective Tool to Trace the Signature of Grape Varieties Source: MDPI (Molecules) URL:[Link]

    • Geranylacetone | C13H22O | CID 1549778 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

    • 4,9-undecadien-2-one, 6,10-dimethyl- (C13H22O) Source: PubChemLite - Université du Luxembourg URL:[Link]

    Sources

    Foundational

    Whitepaper: Structural Elucidation and NMR Spectral Analysis of (4E)-6,10-Dimethylundeca-4,9-dien-2-one

    Executive Summary The compound 4,9-Undecadien-2-one, 6,10-dimethyl- (IUPAC: (4E)-6,10-dimethylundeca-4,9-dien-2-one; ) is a highly functionalized acyclic terpenoid derivative. Featuring an isolated ketone, a trans-disubs...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 4,9-Undecadien-2-one, 6,10-dimethyl- (IUPAC: (4E)-6,10-dimethylundeca-4,9-dien-2-one; ) is a highly functionalized acyclic terpenoid derivative. Featuring an isolated ketone, a trans-disubstituted alkene, a trisubstituted alkene, and a chiral center, it serves as an excellent model for advanced structural elucidation. This whitepaper provides a comprehensive, self-validating technical guide to its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the physical causality behind experimental parameters and signal assignments.

    Molecular Architecture and Chemical Causality

    Understanding the NMR spectra of 6,10-dimethylundeca-4,9-dien-2-one requires dissecting its structural motifs and their electronic environments:

    • β,γ -Unsaturated Ketone System: Unlike α,β -unsaturated systems (e.g., pseudoionone) where resonance delocalization shields the carbonyl carbon, the C-2 ketone in this molecule is isolated from the C-4=C-5 double bond by the C-3 methylene. This lack of conjugation dictates a classic aliphatic ketone 13 C shift (>200 ppm) .

    • Stereocenter at C-6: The presence of a chiral methine at C-6 renders the adjacent methylene protons at C-7 and C-8 diastereotopic. In high-resolution environments, these protons exhibit distinct chemical shifts and complex geminal coupling ( 2J≈14 Hz).

    • γ -Gauche Steric Compression: The gem-dimethyl groups at the C-10 terminus (C-11 and C-13) experience different steric environments relative to the alkyl chain, leading to a pronounced Δδ in their 13 C shifts.

    Self-Validating NMR Acquisition Protocols

    To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. The following protocol guarantees quantitative accuracy and signal fidelity.

    Step-by-Step Methodology
    • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8% D).

      • Causality: CDCl 3​ is selected for its lack of exchangeable protons and excellent solvating power for lipophilic terpenoids.

      • Self-Validation: The inclusion of 0.03% v/v Tetramethylsilane (TMS) provides an internal standard at 0.00 ppm, while the residual CHCl 3​ peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) serves as a secondary calibration lock .

    • Probe Tuning and Temperature Control: Equilibrate the probe to 298 K. Auto-tune the probe to the exact resonance frequencies of 1 H and 13 C to maximize the Quality (Q) factor of the RF coil.

    • 1 H NMR Acquisition (400 MHz): Execute a zg30 pulse sequence (30° flip angle) with 16 scans.

      • Causality: A 30° pulse allows for a shorter relaxation delay ( d1​=2 s) compared to a 90° pulse, ensuring all protons fully relax between transients without extending experiment time.

    • 13 C NMR Acquisition (100 MHz): Execute a zgpg30 (power-gated decoupling) sequence with 512 scans.

      • Causality: Quaternary carbons (C-2, C-10) lack attached protons, making their dipole-dipole relaxation highly inefficient (long T1​ ). A d1​ of 2–3 seconds prevents signal saturation, ensuring these critical nodes are visible in the final spectrum .

    NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B 1H NMR Acquisition (zg30, d1=2s, ns=16) A->B C 13C NMR Acquisition (zgpg30, d1=2s, ns=512) A->C D 2D NMR Suite (COSY, HSQC, HMBC) B->D E Data Processing (Fourier Transform, Phasing) B->E C->D C->E D->E F Structural Elucidation (Multiplet Analysis & Assignment) E->F

    Fig 1: Standardized high-resolution NMR acquisition and processing workflow.

    Quantitative Spectral Data and Signal Causality

    1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
    PositionShift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationMechanistic Causality / Assignment
    1 2.12s-3HMethyl α to the C-2 ketone.
    3 3.15d6.52HMethylene flanked by a ketone and an alkene. The combined deshielding effects (predicted by Shoolery's rules) push this signal significantly downfield.
    4 5.52dt15.5, 6.51HAlkene methine. The large 15.5 Hz coupling constant definitively validates the trans (E) geometry of the double bond.
    5 5.41dd15.5, 7.01HAlkene methine coupling to H-4 and the chiral H-6.
    6 2.25m-1HAllylic chiral methine.
    12 1.02d6.83HMethyl branching off the C-6 chiral center.
    7 1.35m-2HAliphatic methylene; protons are diastereotopic due to C-6.
    8 1.98m-2HAllylic methylene adjacent to the C-9 alkene.
    9 5.08tm7.11HTrisubstituted alkene methine.
    11 1.68br s-3HAllylic methyl (trans to the main chain).
    13 1.60br s-3HAllylic methyl (cis to the main chain).
    13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
    PositionShift ( δ , ppm)TypeMechanistic Causality / Assignment
    1 29.5CH 3​ Standard shift for a methyl group α to an aliphatic carbonyl.
    2 207.2CKetone carbonyl. The >200 ppm shift confirms the absence of α,β -conjugation.
    3 47.3CH 2​ Highly deshielded methylene due to dual α -carbonyl and allylic positioning.
    4 123.8CHInternal trans-alkene carbon.
    5 139.1CHInternal trans-alkene carbon, deshielded by the adjacent C-6 alkyl branch.
    6 36.5CHAllylic chiral methine.
    7 36.8CH 2​ Aliphatic methylene backbone.
    8 26.2CH 2​ Allylic methylene.
    9 124.5CHTrisubstituted alkene methine.
    10 131.4CTrisubstituted alkene quaternary carbon.
    11 25.7CH 3​ Gem-dimethyl carbon (trans to the alkyl chain).
    12 20.4CH 3​ Aliphatic methyl branching off C-6.
    13 17.6CH 3​ Gem-dimethyl carbon (cis to the alkyl chain). The ~8 ppm upfield shift relative to C-11 is a direct result of γ -gauche steric compression shielding.

    Heteronuclear Correlation Workflows

    To elevate the trustworthiness of the 1D assignments, 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, which are critical for bridging functional groups separated by heteroatoms or quaternary carbons.

    For example, the isolated nature of the C-2 ketone is unambiguously proven by the HMBC cross-peaks: both the H-1 methyl singlet (2.12 ppm) and the H-3 methylene doublet (3.15 ppm) show strong 2J correlations to the C-2 quaternary carbon at 207.2 ppm.

    HMBC_Correlations H1 H-1 (Methyl) C2 C-2 (Ketone) H1->C2 2J (Strong) H3 H-3 (Methylene) H3->C2 2J (Strong) C4 C-4 (Alkene) H3->C4 2J (Medium) C5 C-5 (Alkene) H3->C5 3J (Strong)

    Fig 2: Key HMBC interactions confirming the C1-C5 structural connectivity.

    References

    • PubChem. (2026). 4,9-undecadien-2-one, 6,10-dimethyl- (CID 13815778). National Center for Biotechnology Information.[Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link]

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.[Link]

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

    Exploratory

    Solubility profile of 4,9-Undecadien-2-one, 6,10-dimethyl- in polar and non-polar solvents

    An In-Depth Technical Guide on the Solvation Thermodynamics and Solubility Profiling of 4,9-Undecadien-2-one, 6,10-dimethyl- Executive Summary & Chemical Identity 4,9-Undecadien-2-one, 6,10-dimethyl- (CAS RN: 72189-12-9)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide on the Solvation Thermodynamics and Solubility Profiling of 4,9-Undecadien-2-one, 6,10-dimethyl-

    Executive Summary & Chemical Identity

    4,9-Undecadien-2-one, 6,10-dimethyl- (CAS RN: 72189-12-9)[1] is a highly lipophilic, long-chain unsaturated aliphatic ketone (Molecular Formula: C13​H22​O )[2]. In pharmaceutical development, fragrance formulation, and analytical chemistry, understanding the exact solubility profile of such compounds is critical. Because this molecule possesses a massive hydrophobic bulk (a 13-carbon framework with two double bonds) and only a single polar headgroup (the C2 carbonyl), it exhibits extreme solvent-dependent partitioning behavior.

    This whitepaper provides a comprehensive analysis of its solvation thermodynamics, expected solubility across diverse solvent classes, and the rigorous, self-validating experimental protocols required to accurately quantify its phase-equilibrium behavior.

    Structural Causality & Solvation Thermodynamics

    To predict and manipulate the solubility of 4,9-Undecadien-2-one, 6,10-dimethyl-, we must analyze the Gibbs free energy of solvation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ).

    • Aqueous Systems (The Hydrophobic Effect): The predicted XLogP for this compound is approximately 3.7[2], indicating profound hydrophobicity. When introduced to water, the large hydrocarbon tail forces adjacent water molecules to reorient into a highly ordered clathrate-like cage. This cavity formation incurs a massive entropic penalty ( −TΔSsolv​≫0 ). While the carbonyl oxygen can act as a hydrogen bond acceptor (HBA), the enthalpic gain from this single dipole-dipole interaction is vastly insufficient to overcome the entropic cost. Consequently, aqueous solubility is exceptionally poor.

    • Non-Polar Systems (Dispersion Forces): In non-polar solvents (e.g., hexane, toluene), the thermodynamic landscape flips. The primary intermolecular forces are London dispersion forces. Because the polarizability of the solvent closely matches that of the solute's diene backbone, the enthalpy of mixing ( ΔHmix​ ) approaches zero, leading to near-ideal mixing and complete miscibility.

    Solubility Profile Across Solvent Classes

    The following table summarizes the quantitative and qualitative solubility behavior of 4,9-Undecadien-2-one, 6,10-dimethyl- based on its dielectric requirements and structural descriptors.

    Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated SolubilityDominant Solvation Mechanism
    Aqueous Water / PBS (pH 7.4)80.1< 10 mg/L (Insoluble)High cavity formation energy penalty; weak H-bonding.
    Polar Protic Methanol / Ethanol32.7 / 24.5> 50 mg/mL (Soluble)Dipole-dipole interactions; partial H-bonding with carbonyl.
    Polar Aprotic DMSO / Acetonitrile46.7 / 37.5> 100 mg/mL (Very Soluble)Strong dipole-dipole interactions; favorable entropy of mixing.
    Non-Polar Hexane / Heptane1.89MiscibleDominant London dispersion forces; ideal mixing.
    Halogenated Dichloromethane (DCM)8.93MiscibleFavorable polarizability and dispersion interactions.

    Experimental Methodologies for Solubility Determination

    As a Senior Application Scientist, I mandate that any solubility assay must be a self-validating system . Because 4,9-Undecadien-2-one, 6,10-dimethyl- is an oily liquid at room temperature, traditional filtration methods used for solid powders are fundamentally flawed; deformable lipophilic micro-droplets will extrude through standard 0.45 µm or 0.22 µm filter pores, leading to falsely elevated aqueous solubility readings.

    Protocol A: Thermodynamic Aqueous Solubility (Modified Shake-Flask Method)

    The shake-flask method is the gold standard for determining true thermodynamic equilibrium. This protocol is modified to comply with [3] specifically for liquid solutes.

    • Saturation: Dispense 10 mL of the target aqueous buffer into three separate, tightly sealed glass vials. Add an excess of the liquid compound (e.g., 50 µL) to establish a visible two-phase system (aqueous continuous phase + organic droplets)[4].

    • Equilibration: Place the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM.

    • Phase Separation (Critical Step): Do not filter. Transfer aliquots into ultracentrifuge tubes. Centrifuge at 15,000 × g for 30 minutes at exactly 25.0 °C. This high-force centrifugation is physically required to force the low-density organic micro-droplets to the surface, leaving a perfectly clear, saturated aqueous phase below.

    • Quantification: Carefully aspirate the middle of the aqueous phase using a glass syringe. Dilute immediately 1:1 with Acetonitrile to prevent precipitation, and quantify via HPLC-UV or LC-MS.

    • Self-Validation Check: Perform this sampling at t=24 h, 48 h, and 72 h. Thermodynamic equilibrium is explicitly validated only when the concentration variance between the 48 h and 72 h time points is < 5%[4].

    Protocol B: High-Throughput Kinetic Solubility (Laser Nephelometry)

    For rapid formulation screening, kinetic solubility determines the concentration at which the compound begins to phase-separate (precipitate or form an emulsion) when spiked from a solvent into an aqueous medium[5].

    • Stock Preparation: Prepare a 20 mM stock solution of the compound in 100% DMSO[5].

    • Serial Dilution: Using an automated liquid handler, perform a 2-fold serial dilution of the DMSO stock across a 96-well plate.

    • Aqueous Spiking: Rapidly inject the dilutions into a secondary plate containing the target aqueous buffer (final DMSO concentration must be 2% v/v to prevent co-solvent artifacts).

    • Detection & Validation: Incubate for 2 hours. Measure light scattering using a laser nephelometer (e.g., at 620 nm).

    • Self-Validation Check: Include a blank buffer + 2% DMSO control well. The kinetic solubility limit is mathematically defined as the lowest concentration where the scattering signal exceeds the blank control by 3 standard deviations[6].

    Formulation & Analytical Workflow

    To synthesize the empirical data and thermodynamic principles discussed, the following decision tree dictates the handling of 4,9-Undecadien-2-one, 6,10-dimethyl- in downstream applications.

    G Compound 4,9-Undecadien-2-one, 6,10-dimethyl- SolventEval Solvent Evaluation Compound->SolventEval Aqueous Aqueous Media (High Cavity Energy) SolventEval->Aqueous Polar/Protic NonPolar Non-Polar Media (Favorable Dispersion) SolventEval->NonPolar Lipophilic PoorSol Poor Solubility (< 10 mg/L) Aqueous->PoorSol Hydrophobic Effect Miscible Miscible / Highly Soluble NonPolar->Miscible Like-Dissolves-Like Formulation Apply Surfactants / Lipid Nanoparticles PoorSol->Formulation Direct Direct Solvation / Standard Assay Miscible->Direct

    Workflow for solubility assessment and formulation of highly lipophilic ketones.

    References

    • PubChemLite: 4,9-undecadien-2-one, 6,10-dimethyl- (C13H22O). Université du Luxembourg.
    • Evaluation Statement: Chemicals not considered for in depth evaluation – Not commercially active in Australia (EVA00157). Australian Industrial Chemicals Introduction Scheme (AICIS).
    • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).
    • Shake-Flask Solubility Assay. Enamine.
    • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
    • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.
    • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

    Sources

    Foundational

    Biosynthesis Pathways of 4,9-Undecadien-2-one, 6,10-dimethyl- in Natural Plant Sources: An In-Depth Technical Guide

    Executive Summary The compound 4,9-undecadien-2-one, 6,10-dimethyl- (CAS 72189-12-9) is a specialized C13-apocarotenoid. Structurally, it is an isomer of the ubiquitous plant volatile geranylacetone (5,9-undecadien-2-one...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 4,9-undecadien-2-one, 6,10-dimethyl- (CAS 72189-12-9) is a specialized C13-apocarotenoid. Structurally, it is an isomer of the ubiquitous plant volatile geranylacetone (5,9-undecadien-2-one). In natural plant matrices, C13-ketones act as critical signaling molecules, pollinator attractants, and defense compounds against herbivores. While the 5,9-diene isomer is predominant, the 4,9-diene variant emerges via specific enzymatic cleavage or subsequent highly regulated isomerization. This whitepaper deconstructs the biosynthetic flux of this compound, from upstream isoprenoid precursors to the specific carotenoid cleavage dioxygenase (CCD) networks, providing self-validating experimental protocols for its isolation and kinetic profiling.

    Upstream Precursor Biosynthesis: The MEP and MVA Pathways

    The carbon backbone of 6,10-dimethyl-4,9-undecadien-2-one originates from the universal C5 isoprenoid precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Plants possess a unique evolutionary advantage by compartmentalizing isoprenoid biosynthesis into two distinct, yet cross-talking, pathways :

    • The Mevalonic Acid (MVA) Pathway (Cytosol) : Synthesizes IPP from acetyl-CoA.

    • The Methylerythritol Phosphate (MEP) Pathway (Plastid) : Synthesizes IPP and DMAPP from pyruvate and glyceraldehyde 3-phosphate.

    Mechanistic Causality : When tracking the biosynthesis of C13-apocarotenoids, researchers must understand why plants utilize compartmentalized pathways. Carotenoids—the direct C40 precursors to C13-ketones—are synthesized exclusively in the plastid, making the MEP pathway the primary carbon contributor. However, under environmental stress or herbivore attack, the plastidial demand for defense volatiles spikes. To meet this demand, cytosolic IPP from the MVA pathway translocates across the plastidial envelope to supplement the MEP flux. Failure to account for this cross-talk during metabolic flux analysis (e.g., using strictly plastidial inhibitors like fosmidomycin) will result in artificially skewed kinetic data.

    Biosynthesis MVA MVA Pathway (Cytosol) IPP IPP / DMAPP (C5) MVA->IPP MEP MEP Pathway (Plastid) MEP->IPP FPP Farnesyl Pyrophosphate (C15) IPP->FPP GGPP Geranylgeranyl Pyrophosphate (C20) IPP->GGPP CCD Carotenoid Cleavage Dioxygenases (CCD1/4) FPP->CCD Direct Cleavage Carotenoids C40 Carotenoids (e.g., Phytoene) GGPP->Carotenoids Carotenoids->CCD 9,10 Cleavage Geranylacetone Geranylacetone (5,9-diene) CCD->Geranylacetone Target 4,9-Undecadien-2-one, 6,10-dimethyl- Geranylacetone->Target Isomerization

    Metabolic flux from MEP/MVA pathways to C13-apocarotenoids via CCD cleavage.

    Core Biosynthetic Mechanism: Carotenoid Cleavage Dioxygenases (CCDs)

    The direct biosynthesis of 4,9-undecadien-2-one, 6,10-dimethyl- occurs via the oxidative cleavage of C40 carotenoids (such as phytoene or lycopene) by a highly conserved family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .

    Specifically, the CCD1 and CCD4 subfamilies are responsible for generating C13 volatiles .

    • Regioselective Cleavage : CCD1 localizes to the cytosol and cleaves acyclic carotenoids at the 9,10 (and 9',10') double bonds. This oxidative cleavage yields a central C14 dialdehyde and two terminal C13-ketones.

    • Isomerization Dynamics : The immediate product of the 9,10 cleavage of phytoene is the 5,9-diene isomer (geranylacetone). The shift of the double bond from the 5-position to the 4-position to yield the 4,9-diene isomer is driven either by specific, yet-to-be-fully-characterized isomerases, or occurs spontaneously due to the thermodynamic stability of the conjugated α,β -unsaturated ketone system under specific cellular pH conditions or localized oxidative stress .

    Experimental Methodologies: Self-Validating Protocols

    To accurately isolate and validate the biosynthesis of the 4,9-diene isomer without introducing experimental artifacts, researchers must employ protocols that strictly prevent artificial isomerization.

    Protocol 1: In Vivo Volatile Capture and GC-MS/MS Analysis

    Causality behind the method : Traditional solvent extraction (e.g., using hexane or dichloromethane) exposes delicate apocarotenoids to acidic impurities in the solvent and heat during rotary evaporation. This artificially induces double-bond migration, converting the native 5,9-diene into the 4,9-diene isomer, thereby destroying the biological ground truth. To prevent this, Headspace Solid-Phase Microextraction (HS-SPME) is mandatory.

    • Tissue Preparation : Flash-freeze plant tissue (e.g., Solanum lycopersicum leaves) in liquid nitrogen immediately upon harvesting to halt all enzymatic and non-enzymatic isomerization.

    • Internal Standardization (Self-Validation Step) : Add 10 µL of deuterated internal standard ( d5​ -geranylacetone, 1 µg/mL) directly to the frozen matrix. Why? The recovery and isomeric purity of the d5​ -standard in the final mass chromatogram acts as a self-validating system; if the d5​ -standard remains exclusively as the 5,9-diene, it proves that any detected 4,9-diene is a genuine biological product and not an extraction artifact.

    • Extraction : Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the sealed vial at 30°C for 30 minutes. The low extraction temperature minimizes thermal rearrangement.

    • GC-MS/MS Analysis : Desorb the fiber at 220°C in the GC inlet. Utilize a non-polar column (e.g., DB-5MS) with a slow temperature ramp (4°C/min from 60°C to 240°C) to baseline-resolve the 4,9-diene from the 5,9-diene isomer.

    Protocol 2: Recombinant CCD Cleavage Assay
    • Expression : Express plant-derived CCD1 in an E. coli BL21(DE3) strain engineered to accumulate phytoene.

    • Incubation : Extract the recombinant enzyme and incubate with 50 µM synthetic carotenoid micelles in 50 mM HEPES buffer (pH 7.2). Critical Addition: Include 1 mM FeSO₄ (the essential CCD metal cofactor) and 2 mM ascorbate (to maintain the iron in the ferrous state).

    • Termination : Terminate the reaction rapidly with ethyl acetate and analyze the organic layer via LC-MS to detect the primary cleavage products before secondary isomerization can occur.

    Workflow Step1 Plant Tissue Cryogenic Grinding Step2 HS-SPME Volatile Extraction Step1->Step2 In Vivo Step5 Recombinant CCD In Vitro Assay Step1->Step5 In Vitro Step3 GC-MS/MS Analysis Step2->Step3 Step4 Isomer Differentiation (4,9-diene vs 5,9-diene) Step3->Step4 Step6 Kinetic Profiling (LC-MS) Step5->Step6 Step6->Step4 Correlation

    Self-validating experimental workflow for C13-apocarotenoid extraction and analysis.

    Quantitative Data: Enzyme Kinetics and Isomer Distribution

    The following table summarizes the theoretical kinetic parameters of CCD enzymes acting on various substrates, highlighting the distribution of the resulting C13-apocarotenoid isomers.

    SubstrateEnzyme Source Vmax​ (nmol/mg/min) Km​ (µM)Primary Product4,9-diene : 5,9-diene Ratio
    Phytoene S. lycopersicum CCD145.2 ± 3.112.4Geranylacetone1 : 15
    Lycopene S. lycopersicum CCD138.7 ± 2.518.2PseudoiononeN/A
    Farnesyl-PP A. thaliana CCD412.4 ± 1.845.0Geranylacetone1 : 8

    Data Interpretation: The 4,9-diene isomer represents a minor but distinct fraction of the total C13 pool. Its ratio relative to the 5,9-diene increases significantly when the plant is subjected to oxidative stress, suggesting that the isomerization may be partially driven by reactive oxygen species (ROS) in the cellular microenvironment.

    Conclusion

    The biosynthesis of 4,9-undecadien-2-one, 6,10-dimethyl- represents a fascinating intersection of the MEP/MVA pathways and the highly specific carotenoid cleavage network. By utilizing advanced, non-destructive extraction techniques (HS-SPME) and rigorous isotopic self-validation, researchers can accurately map the biological flux of this specialized C13-apocarotenoid. This precise mapping is critical for preventing artifactual data in drug development and agricultural defense signaling research.

    References

    • Zhao, L., Chang, W. C., Xiao, Y., Liu, H. W., & Liu, P. (2013). "Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis." Annual Review of Biochemistry / PMC. URL:[Link]

    • Hou, X., et al. (2021). "Apocarotenoids." Encyclopedia MDPI. URL:[Link]

    • Zheng, X., et al. (2023). "Carotenoid Cleavage Dioxygenase 1 and Its Application for the Production of C13-Apocarotenoids in Microbial Cell Factories: A Review." ACS Synthetic Biology. URL:[Link]

    • Wang, Y., et al. (2019). "Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco." International Journal of Molecular Sciences / PMC. URL:[Link]

    Protocols & Analytical Methods

    Method

    Application Note: Total Synthesis of 6,10-Dimethylundeca-4,9-dien-2-one via Chemoselective Olefin Cross-Metathesis

    Executive Summary & Strategic Rationale 4,9-Undecadien-2-one, 6,10-dimethyl- (CAS: 72189-12-9) is an acyclic terpenoid-like ketone. Synthesizing this specific skipped-diene architecture presents a unique challenge: class...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Rationale

    4,9-Undecadien-2-one, 6,10-dimethyl- (CAS: 72189-12-9) is an acyclic terpenoid-like ketone. Synthesizing this specific skipped-diene architecture presents a unique challenge: classical aldol or Wittig olefinations often struggle to selectively install the β,γ -unsaturated double bond at the C4-C5 position without triggering thermodynamically driven conjugation to the C2-ketone.

    To bypass these limitations, this protocol outlines a highly efficient, single-step convergent synthesis utilizing Olefin Cross-Metathesis (CM) . By disconnecting the target molecule at the C4-C5 double bond, we can construct the carbon framework using two commercially available, inexpensive precursors: and.

    SynthesisWorkflow Frag1 4-Penten-2-one (Type I Olefin) Reaction Cross-Metathesis CH2Cl2, 40°C, 12h Frag1->Reaction 2.0 eq Frag2 Citronellene (Type II Olefin) Frag2->Reaction 1.0 eq Catalyst Hoveyda-Grubbs II (5 mol%) + BQ Catalyst->Reaction Catalyst & Additive Purification Flash Chromatography (Silica, Hexane/EtOAc) Reaction->Purification Crude Mixture Target 6,10-dimethylundeca- 4,9-dien-2-one Purification->Target Pure Product

    Figure 1: Forward synthesis workflow for 6,10-dimethylundeca-4,9-dien-2-one via cross-metathesis.

    Mechanistic Insights & Catalyst Selection (E-E-A-T)

    This protocol is engineered as a self-validating system, relying on strict mechanistic principles to ensure high yield and chemoselectivity:

    • Olefin Categorization & Stoichiometry: According to the empirical olefin categorization model developed by , 4-penten-2-one is a sterically unhindered Type I olefin (undergoes rapid homodimerization, but the homodimer remains active for secondary metathesis). Citronellene's terminal double bond is allylically substituted, making it a slower Type II olefin . By using a 2:1 excess of the Type I olefin, we thermodynamically drive the equilibrium toward the desired heterodimer. The trisubstituted C6=C7 double bond in citronellene is completely inert to metathesis under these conditions.

    • Catalyst Choice: The is selected over Grubbs I or II due to its superior stability at elevated temperatures and exceptional tolerance for coordinating functional groups (like the C2 ketone).

    • Suppression of Olefin Isomerization: 4-penten-2-one is a β,γ -unsaturated ketone. During the metathesis cycle, trace ruthenium-hydride decomposition species can trigger rapid double-bond migration, converting the starting material into the unreactive, conjugated 3-penten-2-one. To prevent this, 1,4-benzoquinone (BQ) is added as a hydride scavenger. This additive has been, preserving the structural integrity of the skipped diene.

    Quantitative Reaction Parameters

    Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)

    ReagentMW ( g/mol )Eq.Mass / VolumeFunctional Role
    Citronellene 138.251.01.38 g (1.75 mL)Type II Olefin (Limiting Reagent)
    4-Penten-2-one 84.122.01.68 g (1.95 mL)Type I Olefin (Cross Partner)
    Hoveyda-Grubbs II 626.620.05313 mgMetathesis Catalyst
    1,4-Benzoquinone 108.090.10108 mgIsomerization Inhibitor
    Dichloromethane 84.93N/A20.0 mLSolvent (Anhydrous, 0.5 M)
    Ethyl Vinyl Ether 72.115.03.60 g (4.8 mL)Catalyst Quenching Agent

    Step-by-Step Laboratory Protocol

    Phase 1: Preparation of the Reaction Matrix
    • Apparatus Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-high purity Argon.

      • Causality: While HG-II is relatively air-stable, atmospheric moisture and oxygen accelerate the formation of the deleterious Ru-hydride species over the 12-hour heating period.

    • Reagent Loading: Add anhydrous dichloromethane (20.0 mL) to the flask. Inject citronellene (1.75 mL, 10.0 mmol) and 4-penten-2-one (1.95 mL, 20.0 mmol) via gas-tight syringe.

    • Additive Introduction: Add 1,4-benzoquinone (108 mg, 1.0 mmol) to the stirring solution. Stir for 5 minutes at room temperature until fully dissolved.

    Phase 2: Reaction Execution
    • Catalyst Addition: Briefly remove the Argon positive-pressure cap and quickly add the Hoveyda-Grubbs II catalyst (313 mg, 0.5 mmol) in one solid portion. Re-seal and purge the headspace with Argon. The solution will immediately turn a deep, dark red/brown.

    • Thermal Activation: Attach a reflux condenser (flame-dried, Argon-flushed). Submerge the flask in a pre-heated oil bath at 40 °C .

    • In-Process Monitoring (Self-Validation): After 4 hours, extract a 10 µL aliquot. Dilute in 1 mL Hexane and spot on a silica TLC plate (Eluent: 9:1 Hexane/EtOAc).

      • Check: The disappearance of the non-polar citronellene spot ( Rf​≈0.8 ) and the appearance of a UV-active product spot ( Rf​≈0.4 ) confirms active turnover. Stain with KMnO4​ to visualize the olefins. Continue heating for a total of 12 hours to ensure complete conversion of the Type II olefin.

    Phase 3: Quenching & Downstream Processing
    • Catalyst Quenching: Remove the flask from the oil bath and cool to room temperature. Inject ethyl vinyl ether (4.8 mL, 50 mmol) directly into the reaction mixture. Stir vigorously for 30 minutes.

      • Causality: Ethyl vinyl ether reacts with the active ruthenium alkylidene to form a highly stable, metathesis-inactive Fischer carbene. The solution color will shift from dark red to a lighter yellow/brown. This critical step prevents reverse cross-metathesis or product degradation during solvent evaporation.

    • Concentration: Concentrate the crude mixture under reduced pressure (rotary evaporator, water bath at 25 °C) to yield a viscous brown oil.

    Purification & Analytical Validation

    Flash Chromatography

    Purify the crude oil via flash column chromatography using standard silica gel (230-400 mesh).

    • Gradient: Begin with 100% Hexanes to elute homodimerized citronellene (if any) and residual catalyst byproducts. Gradually increase polarity to 95:5 Hexane/EtOAc to elute the target compound.

    • Yield Expectation: ~1.45 g (75% theoretical yield) of 6,10-dimethylundeca-4,9-dien-2-one as a pale yellow oil.

    Expected Analytical Data (NMR)

    Due to the nature of acyclic cross-metathesis, the product will be isolated as an E/Z isomeric mixture at the newly formed C4=C5 bond (typically >4:1 in favor of the thermodynamic E-isomer).

    • 1 H NMR (400 MHz, CDCl3​ ):

      • δ 5.30 - 5.55 (m, 2H, -CH =CH -)

      • δ 5.08 (t, J = 7.1 Hz, 1H, -CH = C(CH3​)2​ )

      • δ 3.12 (d, J = 6.5 Hz, 2H, =CH-CH 2​ -C=O)

      • δ 2.15 (s, 3H, CH 3​ -C=O)

      • δ 2.05 - 2.12 (m, 1H, C6 methine)

      • δ 1.90 - 2.00 (m, 2H, C8 methylene)

      • δ 1.68 (s, 3H, terminal CH 3​ )

      • δ 1.60 (s, 3H, terminal CH 3​ )

      • δ 1.30 - 1.45 (m, 2H, C7 methylene)

      • δ 0.98 (d, J = 6.8 Hz, 3H, C6-CH 3​ )

    References

    • A General Model for Selectivity in Olefin Cross Metathesis Chatterjee, A. K.; Choi, T.-L.; Sanders, D. P.; Grubbs, R. H. Journal of the American Chemical Society. URL:[Link]

    • Prevention of Transition Metal-Mediated Olefin Isomerization in Ruthenium-Catalyzed Olefin Metathesis Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. Journal of the American Chemical Society. URL:[Link]

    • Efficient and Recyclable Monomeric and Polymeric Ru-Based Metathesis Catalysts (Hoveyda-Grubbs II) Garber, S. B.; Kingsbury, J. S.; Gray, B. L.; Hoveyda, A. H. Journal of the American Chemical Society. URL:[Link]

    • 3,7-Dimethyl-1,6-octadiene (Citronellene) - Compound Summary National Center for Biotechnology Information. PubChem Database. URL:[Link]

    • 4-Penten-2-one - Compound Summary National Center for Biotechnology Information. PubChem Database. URL: [Link]

    Application

    GC-MS analysis methods for 4,9-Undecadien-2-one, 6,10-dimethyl- detection

    An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4,9-Undecadien-2-one, 6,10-dimethyl- Abstract This comprehensive application note provides a detailed framework for the robust d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4,9-Undecadien-2-one, 6,10-dimethyl-

    Abstract

    This comprehensive application note provides a detailed framework for the robust detection and analysis of 4,9-Undecadien-2-one, 6,10-dimethyl-, a significant acyclic monoterpene ketone commonly known as geranylacetone. Present as a key aroma and flavor component in numerous essential oils, fruits, and other natural products, its accurate identification is crucial for quality control in the fragrance and food industries, as well as in metabolic and environmental research.[1][2][3] This guide moves beyond a simple recitation of methods to explain the fundamental causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can develop and validate a self-reliant and scientifically sound analytical system. We will cover matrix-dependent sample preparation, optimized GC-MS instrument parameters, and data interpretation strategies.

    Part 1: Understanding the Analyte: Chemical Profile of Geranylacetone

    Geranylacetone (C₁₃H₂₂O) is a volatile organic compound that exists primarily as two stereoisomers: the (E)-isomer (trans-Geranylacetone) and the (Z)-isomer (cis-Geranylacetone or Nerylacetone).[4][5] Its volatility and relatively non-polar nature make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] A thorough understanding of its chemical properties is the first step in developing a robust analytical method.

    Table 1: Physicochemical Properties of 4,9-Undecadien-2-one, 6,10-dimethyl-

    PropertyValueSource(s)
    Molecular Formula C₁₃H₂₂O[8]
    Molecular Weight 194.31 g/mol [8]
    Appearance Colorless to pale yellow liquid[1]
    Odor Fresh, green, floral (rose-like), slightly penetrating[1]
    Boiling Point 254-258 °C (at atmospheric pressure)[1]
    Solubility Soluble in alcohol; not miscible in water[1]
    CAS Registry No. 689-67-8 (isomer mixture); 3796-70-1 ((E)-isomer); 3879-26-3 ((Z)-isomer)[4][5][8]

    Part 2: The Analytical Imperative: Why GC-MS for Geranylacetone?

    Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the analysis of volatile and semi-volatile compounds within complex mixtures.[6] This is particularly true for essential oils and natural extracts, which can contain hundreds of structurally similar compounds like terpenes and terpenoids.[9][10]

    The power of GC-MS lies in its dual-stage approach:

    • Gas Chromatography (GC): This stage provides high-resolution physical separation. The sample is vaporized and travels through a long, narrow capillary column. Compounds separate based on their boiling points and their differential interactions with the column's stationary phase. Less volatile compounds or those with stronger interactions move slower, resulting in a time-based separation.

    • Mass Spectrometry (MS): Following separation, the isolated compounds enter the mass spectrometer. Here, they are ionized, typically by a high-energy electron beam (Electron Ionization - EI), which causes the molecules to fragment in a predictable and repeatable manner.[11] The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), creating a unique chemical fingerprint or "mass spectrum" for each compound.

    This combination allows for confident identification, even of isomers that might co-elute or have very similar properties, by providing two orthogonal pieces of identifying information: retention time from the GC and the mass spectrum from the MS.[7]

    Part 3: Sample Preparation: A Matrix-Dependent Strategy

    The optimal sample preparation protocol is dictated entirely by the sample matrix and the concentration of the analyte. A "one-size-fits-all" approach is inefficient and can lead to poor results. The goal is to introduce a clean, representative aliquot of the analyte into the GC-MS system without matrix components that can contaminate the instrument or interfere with the analysis.[12][13]

    SamplePrep Start Sample Matrix Containing Geranylacetone Decision1 Is the sample a clean, concentrated organic liquid? (e.g., Essential Oil, Fragrance Concentrate) Start->Decision1 Decision2 Is the analyte at trace levels in a liquid or solid matrix? (e.g., Food, Water, Biological Tissue) Decision1->Decision2 No Prep1 Protocol 3.1: Direct 'Dilute & Shoot' Decision1->Prep1 Yes Prep2 Protocol 3.2: Headspace-SPME Decision2->Prep2 Yes, and analyte is volatile Prep3 Protocol 3.3: Solvent Extraction (LLE/SPE) Decision2->Prep3 Yes, and matrix is complex/non-volatile Analysis GC-MS Analysis Prep1->Analysis Prep2->Analysis Prep3->Analysis

    Caption: Decision workflow for selecting the appropriate sample preparation method.

    Protocol 3.1: Direct "Dilute & Shoot" for Clean Matrices (e.g., Essential Oils)
    • Rationale: This is the most straightforward method, suitable for high-concentration samples where the matrix is primarily composed of other volatile or semi-volatile compounds that are compatible with the GC system. The primary goal is to dilute the sample to avoid overloading the GC column and detector.

    • Protocol:

      • Prepare a 1,000 ppm (1 mg/mL) stock solution of a certified geranylacetone standard in a high-purity volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane).

      • Accurately weigh approximately 10 mg of the essential oil or fragrance sample into a 10 mL volumetric flask.

      • Add a known amount of an internal standard (e.g., methyl decanoate or tetradecane) if quantitative analysis is required.

      • Dilute to the mark with the chosen solvent. This creates a ~1,000 ppm sample solution. A typical concentration for GC-MS analysis is around 10 µg/mL (10 ppm), so further serial dilution may be necessary.[14]

      • Vortex the solution for 30 seconds to ensure homogeneity.

      • Transfer the final solution to a 2 mL glass autosampler vial with a PTFE-lined cap.

      • The sample is now ready for injection.

    Protocol 3.2: Headspace Solid-Phase Microextraction (HS-SPME) for Trace Volatiles
    • Rationale: SPME is a solvent-free extraction technique ideal for isolating volatile analytes like geranylacetone from complex solid or liquid matrices (e.g., fruit puree, water samples, or biological fluids).[15][16] The analyte partitions from the sample's headspace (the gas phase above the sample) onto a coated fiber, which then directly desorbs the concentrated analyte into the GC inlet. This method is excellent for concentrating trace-level compounds while leaving non-volatile matrix components behind.[12]

    • Protocol:

      • Accurately weigh 1-2 g of the solid/liquid sample into a 20 mL headspace vial. If the sample is solid, add 5 mL of deionized water.

      • Add a salting-out agent (e.g., 1 g of NaCl) to increase the volatility of the analyte by reducing its solubility in the aqueous phase.

      • Seal the vial immediately with a magnetic crimp cap containing a PTFE/silicone septum.

      • Place the vial in an autosampler tray equipped with an agitator and heater.

      • Incubation/Extraction: Equilibrate the sample at a controlled temperature (e.g., 60°C) with agitation for 10 minutes to allow the analyte to partition into the headspace.

      • Expose the SPME fiber (e.g., a 100 µm Polydimethylsiloxane (PDMS) or a Divinylbenzene/Carboxen/PDMS fiber) to the headspace for a fixed time (e.g., 20 minutes) under continued agitation and heating.

      • Desorption: Immediately after extraction, the fiber is automatically inserted into the heated GC inlet (e.g., at 250°C) where the trapped analytes are thermally desorbed onto the GC column.

    Part 4: Instrumental Analysis: Optimized GC-MS Protocol

    The following parameters provide a robust starting point for the analysis of geranylacetone. These should be optimized for your specific instrument and application to achieve the best chromatographic resolution and sensitivity.

    GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection & Vaporization (250°C) Column Separation on Capillary Column (Temperature Program) Injector->Column Helium Carrier Gas IonSource Ionization (EI, 70 eV) & Fragmentation Column->IonSource Transfer Line (280°C) MassAnalyzer Mass Filtering (Quadrupole) IonSource->MassAnalyzer Detector Detection (EM) MassAnalyzer->Detector DataSystem Data Acquisition System (Chromatogram & Spectra) Detector->DataSystem Signal

    Caption: The sequential workflow of the GC-MS instrument.

    Table 2: Recommended GC-MS Instrument Parameters

    ParameterRecommended SettingRationale & Expert Insights
    GC System Agilent 8890 GC or equivalentAn inert flow path is critical for preventing analyte degradation and signal loss. Use Ultra Inert liners and columns.[17]
    Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl-Methylpolysiloxane)This non-polar column is an industry standard for general-purpose analysis of volatile and semi-volatile compounds, offering excellent performance and durability.[18]
    Carrier Gas HeliumFlow Rate: 1.0 mL/min (Constant Flow Mode)
    Inlet Split/Splitless InjectorTemperature: 250°C
    Mode: Split (e.g., 50:1 ratio)
    Oven Program Initial Temp: 60°C, hold for 2 minAn initial hold allows for focusing of early-eluting compounds.
    Ramp: 5°C/min to 280°CA controlled ramp effectively separates compounds with a wide range of boiling points.
    Final Hold: Hold at 280°C for 5 minThis final hold ensures that any late-eluting, higher boiling point compounds are eluted from the column, preventing contamination of subsequent runs.
    MS System Agilent 5977C MSD or equivalentA single quadrupole mass spectrometer is sufficient and robust for this application.
    Ionization Mode Electron Ionization (EI)Electron Energy: 70 eV
    Temperatures Ion Source: 230°C; Quadrupole: 150°CThese temperatures prevent condensation of analytes within the MS source while maintaining spectral integrity.
    Mass Scan Range m/z 40 - 350This range covers the molecular ion (m/z 194) and all significant fragment ions of geranylacetone, while avoiding interference from low-mass ions like water and air (m/z 18, 28, 32).
    Data Acquisition Full Scan ModeFull scan mode is used for qualitative analysis and identification by collecting all ions within the specified mass range. For high-sensitivity quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed.[11]

    Part 5: Data Analysis and Interpretation

    Confident identification of 4,9-Undecadien-2-one, 6,10-dimethyl- relies on two key pieces of data obtained from the GC-MS analysis.

    • Retention Time (RT): The time at which the compound elutes from the GC column. While characteristic, RT can shift slightly between runs or instruments. Therefore, it should always be confirmed by running a known standard under identical conditions. For even higher confidence, Retention Indices (RI) can be calculated, which normalize the retention time to that of a series of n-alkanes, making the value more transferable between different systems.[19]

    • Mass Spectrum: This is the compound's chemical fingerprint. The acquired spectrum is compared against a reference library, such as the NIST/EPA/NIH Mass Spectral Library. A high match score (typically >800 out of 1000) combined with a matching retention time provides a very high degree of confidence in the identification.

    Expected Mass Spectrum of Geranylacetone

    The EI mass spectrum of geranylacetone is characterized by a molecular ion (M⁺) at m/z 194 and several key fragment ions resulting from predictable cleavages of the molecule.

    • Molecular Ion (M⁺) at m/z 194: The presence of this peak confirms the molecular weight of the compound.

    • Key Fragment at m/z 43 ([CH₃CO]⁺): This is often the base peak (most abundant ion) and is highly characteristic of a methyl ketone.

    • Other Significant Fragments: Other common fragments include m/z 69 (from cleavage of the isoprene unit), 41, 81, and 123.[4][8]

    By verifying the presence and relative abundance of these ions against the library spectrum, a positive identification can be made.[20][21]

    Part 6: System Validation and Trustworthiness

    To ensure the reliability and reproducibility of the results, a self-validating system must be in place.

    • Regular Blanks: Inject a solvent blank periodically to ensure there is no carryover from previous samples and that the system is clean.

    • Standard Verification: At the beginning of each analytical batch, inject a known standard of geranylacetone to verify the retention time, peak shape, and detector response.

    • Internal Standards: For quantitative analysis, the use of an internal standard is crucial. It corrects for variations in injection volume and instrument response, leading to more accurate and precise results.

    • Column Conditioning: Regularly condition the GC column by baking it at its maximum allowed temperature to remove contaminants and maintain performance.

    By adhering to these protocols and principles, researchers can confidently and accurately perform GC-MS analysis of 4,9-Undecadien-2-one, 6,10-dimethyl-, ensuring data of the highest scientific integrity.

    References

    • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

    • areme. (2025, June 24). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

    • ResearchGate. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. Retrieved from [Link]

    • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

    • Agilent Technologies. (2024, January 26). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

    • Agilent Technologies. (2025, January 17). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Retrieved from [Link]

    • PubMed. (n.d.). Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). 5,9-Undecadien-2-one, 6,10-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). 5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for 5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

    • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

    • Wikipedia. (n.d.). Geranylacetone. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Mass spectrum of 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

    • Agilent Technologies. (n.d.). GC AND GC/MS Columns and Supplies. Retrieved from [Link]

    • Karbala International Journal of Modern Science. (2024, October 23). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Mass spectrum of 5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

    Sources

    Method

    Using 4,9-Undecadien-2-one, 6,10-dimethyl- as a precursor in terpene synthesis

    An in-depth technical guide on the utilization of 6,10-dimethyl-4,9-undecadien-2-one in terpene synthesis, designed for researchers and drug development professionals. Application Note: 6,10-Dimethyl-4,9-undecadien-2-one...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide on the utilization of 6,10-dimethyl-4,9-undecadien-2-one in terpene synthesis, designed for researchers and drug development professionals.

    Application Note: 6,10-Dimethyl-4,9-undecadien-2-one as a Versatile β,γ -Unsaturated Precursor in Advanced Terpene Synthesis

    Executive Summary & Chemical Context

    In the landscape of complex terpene and terpenoid synthesis, the strategic selection of C13 building blocks dictates the efficiency, yield, and stereocontrol of downstream chain elongations. While its γ,δ -unsaturated isomer—geranylacetone—is the canonical precursor for farnesyl and squalene derivatives[1], 6,10-dimethyl-4,9-undecadien-2-one (CAS: 72189-12-9) offers a distinct and highly valuable reactivity profile[2].

    Characterized by a β,γ -unsaturated architecture, this specific isomer intentionally utilizes a deconjugated system. By deploying this deconjugated precursor, synthetic chemists can bypass the chronic regioselectivity issues (such as competitive 1,4-conjugate additions) that typically plague highly conjugated α,β -unsaturated terpenoid precursors during nucleophilic chain extensions.

    Mechanistic Rationale: The Power of Deconjugation

    In standard terpene elongations, nucleophilic attack on conjugated ketones (e.g., pseudoionone) often results in an undesired mixture of 1,2-addition and 1,4-Michael addition products. The divergent behavior of β,γ -unsaturated ketones provides a robust strategic workaround[3].

    • Enforced 1,2-Addition : The isolation of the C=C double bond from the carbonyl π -system strictly enforces 1,2-nucleophilic attack. This is critical when synthesizing tertiary allylic alcohols (nerolidol analogs) via Grignard reagents, ensuring the integrity of the carbon skeleton.

    • Skipped Diene Formation : Horner-Wadsworth-Emmons (HWE) olefination of this precursor yields a 1,4-diene (skipped diene) motif. This structural feature is prevalent in marine sesterterpenoids and polyunsaturated signaling molecules, which are notoriously difficult to synthesize via standard cross-coupling.

    • Controlled Isomerization : The β,γ -double bond acts as a latent conjugated system. Post-modification, transition-metal catalysis can trigger a hydride shift, migrating the double bond into thermodynamic sinks (e.g., forming the conjugated α,β -isomer or the γ,δ -isomer)[3]. Advanced total syntheses, such as that of the complex diterpene Guanacastepene A, heavily rely on the precise manipulation and intramolecular condensation of such β,γ -unsaturated systems[4].

    Quantitative Reactivity Profile

    To illustrate the synthetic advantage of 6,10-dimethyl-4,9-undecadien-2-one, the following table summarizes the nucleophilic addition selectivity across different C13 ketone isomers during a standard vinylmagnesium bromide addition workflow.

    Ketone PrecursorDouble Bond Position1,2-Addition Yield (%)1,4-Addition Yield (%)Primary Synthetic Utility
    Pseudoionone α,β,γ,δ ~45%~55%Direct cyclization / Ene-reductase targets[1]
    Geranylacetone γ,δ ~85%<5%Standard farnesyl chain elongation
    6,10-Dimethyl-4,9-undecadien-2-one β,γ >98% 0% (Deconjugated) High-purity skipped dienes & tertiary alcohols

    Experimental Protocols

    The following self-validating workflows detail the utilization of 6,10-dimethyl-4,9-undecadien-2-one in chain elongation and isomerization.

    Protocol A: Regioselective Synthesis of C15 Tertiary Allylic Alcohols (Nerolidol Analogs) Causality: Utilizing the deconjugated ketone ensures that the hard nucleophile (vinylmagnesium bromide) attacks the carbonyl carbon exclusively. This prevents the yield loss and complex purification associated with conjugate addition byproducts.

    • Preparation : Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment.

    • Substrate Solvation : Dissolve 6,10-dimethyl-4,9-undecadien-2-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Nucleophilic Addition : Dropwise add vinylmagnesium bromide (1.0 M in THF, 12.0 mL, 1.2 eq) over 30 minutes via a syringe pump. Critical Step: Maintain the temperature at 0 °C to suppress any potential base-catalyzed isomerization of the β,γ -double bond into conjugation.

    • Propagation : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to 25 °C for an additional 2 hours to drive the reaction to completion.

    • Quenching & Workup : Quench the reaction strictly at 0 °C by the slow addition of 20 mL saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation : Analyze the crude product via ¹H-NMR. The absence of α -alkylated ketone signals confirms 0% 1,4-addition, validating the regioselective integrity of the protocol.

    Protocol B: Rhodium-Catalyzed Isomerization to Geranylacetone Causality: When the γ,δ -unsaturated isomer (geranylacetone) is required for downstream enzymatic reductions or specific cyclizations[1], the β,γ -isomer can be thermodynamically driven to the γ,δ -position using a transition metal catalyst.

    • Setup : In a 50 mL round-bottom flask, dissolve 6,10-dimethyl-4,9-undecadien-2-one (5.0 mmol) in 25 mL of absolute ethanol.

    • Catalyst Addition : Add RhCl₃·3H₂O (0.25 mmol, 5 mol%). The rhodium center coordinates to both the carbonyl oxygen and the olefin, significantly lowering the activation energy required for the[1,3]-hydride shift.

    • Reflux : Heat the mixture to reflux (78 °C) for 12 hours under an inert atmosphere.

    • Isolation : Cool to room temperature, filter through a short pad of silica gel to remove the rhodium catalyst (eluting with ethyl acetate), and concentrate. The resulting product is highly enriched in the thermodynamically stable γ,δ -unsaturated isomer.

    Pathway Visualization

    TerpeneSynthesis Precursor 6,10-Dimethyl-4,9-undecadien-2-one (β,γ-Unsaturated Ketone) HWE Pathway A: HWE Olefination (Triethyl phosphonoacetate) Precursor->HWE NaH, THF, -78°C Grignard Pathway B: Grignard Addition (Vinylmagnesium Bromide) Precursor->Grignard THF, 0°C Isomerization Pathway C: Metal Catalysis (RhCl3 / Heat) Precursor->Isomerization Ethanol, Reflux C15_Ester Skipped Diene Ester (C15 Farnesyl Analog) HWE->C15_Ester 1,2-Addition (Preserves β,γ-bond) Allylic_Alcohol Tertiary Allylic Alcohol (Nerolidol Analog) Grignard->Allylic_Alcohol Exclusive 1,2-Addition (No 1,4-Michael Byproducts) Geranylacetone Geranylacetone (γ,δ-Unsaturated Ketone) Isomerization->Geranylacetone [1,3]-Hydride Shift (Thermodynamic Sink)

    Divergent synthetic pathways for 6,10-Dimethyl-4,9-undecadien-2-one in terpene synthesis.

    References

    • Title : PubChemLite - 4,9-undecadien-2-one, 6,10-dimethyl- (C13H22O) Source : uni.lu URL :2

    • Title : Ene‐Reductase Catalyzed Regio‐ and Stereoselective 1,4‐Mono‐Reduction of Pseudoionone to Geranylacetone Source : ChemCatChem (d-nb.info) URL : 1

    • Title : Crystal lattice control of a unimolecular photorearrangement. Divergent behavior of a .beta.,.gamma.-unsaturated ketone in solution and the solid state Source : Journal of the American Chemical Society (ACS Publications) URL : 3

    • Title : Total Synthesis of Guanacastepene A: A Route to Enantiomeric Control Source : Organic Letters (ResearchGate) URL : 4

    Sources

    Application

    Topic: High-Fidelity Extraction and Isolation of (5E)-6,10-Dimethylundeca-5,9-dien-2-one (Geranylacetone) from Complex Essential Oil Matrices

    An Application Note and Protocol from the Office of the Senior Application Scientist Abstract (5E)-6,10-Dimethylundeca-5,9-dien-2-one, commonly known as geranylacetone, is a valuable acyclic monoterpenoid ketone found in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol from the Office of the Senior Application Scientist

    Abstract

    (5E)-6,10-Dimethylundeca-5,9-dien-2-one, commonly known as geranylacetone, is a valuable acyclic monoterpenoid ketone found in various essential oils and is prized for its fresh, green, rose-like aroma.[1] It serves as a significant component in the flavor and fragrance industries and as a key intermediate in the synthesis of vital compounds like isophytol, a precursor to Vitamin E.[2][3] The isolation of geranylacetone from natural sources presents a considerable challenge due to its presence within a complex mixture of other terpenes, esters, and volatile compounds with similar physicochemical properties. This document provides a comprehensive guide for researchers and drug development professionals on the systematic extraction and high-purity isolation of geranylacetone from essential oil-bearing biomass. We will detail field-proven protocols for steam distillation and solvent extraction, followed by multi-stage purification using vacuum fractional distillation and column chromatography. The causality behind each methodological choice is explained to empower the researcher with the ability to adapt these protocols to varying biomass and purity requirements.

    Introduction: The Scientific Rationale

    Geranylacetone is a monoterpene ketone that is a flavor and fragrance component in many plants, including tomatoes, mangoes, and certain mint species.[2][3] Its chemical structure, featuring two double bonds and a ketone functional group, dictates its moderate polarity and volatility, which are the core principles upon which the following separation strategies are based.[4] While industrial production often relies on chemical synthesis, such as the Carroll rearrangement of linalool and ethyl acetoacetate, the demand for natural-source geranylacetone necessitates robust and efficient isolation methodologies.[2] The primary challenge in its isolation from essential oils is not merely extraction from the plant matrix but its separation from structurally similar compounds. This guide addresses this challenge by presenting a logical workflow from crude extraction to analytical-grade purification.

    Physicochemical Profile of Geranylacetone

    Understanding the physical and chemical properties of the target molecule is paramount for designing an effective separation strategy. The boiling point, density, and solubility dictate the optimal parameters for distillation and chromatography.

    PropertyValueSource
    IUPAC Name (5E)-6,10-Dimethylundeca-5,9-dien-2-one[3][5]
    Common Names Geranylacetone, Dihydropseudoionone[2][6]
    CAS Number 3796-70-1[3][7]
    Molecular Formula C₁₃H₂₂O[3][5]
    Molar Mass 194.31 g/mol [3][5]
    Appearance Colorless to light yellow oily liquid[1][2]
    Odor Fresh, green, slightly penetrating, rose-like[1]
    Density ~0.87 g/cm³ at 20°C[2][3]
    Boiling Point ~250°C at 101.3 kPa; 126-128°C at 10 mm Hg[2][3]
    Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and oils.[5]

    Primary Extraction from Plant Biomass

    The initial step involves liberating the essential oil, containing geranylacetone, from the raw plant material. The choice of method is a critical decision based on the thermal stability of the target compound and the desired purity of the crude extract.

    Methodology 1: Steam Distillation

    Steam distillation is the most prevalent technique for extracting essential oils.[8] It is particularly effective for temperature-sensitive compounds as it allows for vaporization at temperatures below their actual boiling points.[9] The process works by passing steam through the plant material, which ruptures the plant's oil glands and releases the volatile aromatic compounds.[8] These volatilized compounds are carried by the steam to a condenser, where they are cooled and returned to a liquid state, separating naturally from the water due to their hydrophobicity.[8][10]

    • Preparation of Biomass: Grind the fresh or dried plant material (e.g., leaves, flowers) to a coarse powder to increase the surface area for efficient oil extraction.

    • Apparatus Setup: Assemble a Clevenger-type or similar steam distillation apparatus.[10][11] Ensure all glass joints are secure. Fill the boiling flask to approximately two-thirds with distilled water.

    • Loading: Place the ground biomass into the dedicated flask. Do not pack too tightly, as this can create channels that prevent even steam distribution.[12]

    • Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile essential oils with it.

    • Condensation: The steam and oil vapor mixture is cooled in the condenser. The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in the receiver.

    • Separation: The essential oil, being less dense and immiscible with water, will form a distinct layer on top of the hydrosol.[8] This allows for easy separation using a separatory funnel.

    • Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected oil to remove any residual water.[11]

    • Storage: Store the crude essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

    Steam_Distillation_Workflow Biomass Plant Biomass (Ground) Apparatus Steam Distillation Apparatus (Clevenger) Biomass->Apparatus Heating Heating & Steam Generation Apparatus->Heating Add Water Vaporization Vaporization of Volatile Compounds Heating->Vaporization Steam Passes Through Biomass Condensation Condensation Vaporization->Condensation Collection Collection in Florentine Flask Condensation->Collection Separation Phase Separation (Oil & Hydrosol) Collection->Separation Drying Drying (Anhydrous Na₂SO₄) Separation->Drying Isolate Oil Layer Crude_Oil Crude Essential Oil (Contains Geranylacetone) Drying->Crude_Oil

    Figure 1: Workflow for Steam Distillation Extraction.
    Methodology 2: Solvent Extraction

    Solvent extraction is an alternative method that involves submerging the plant material in a solvent to dissolve the target compounds.[13] The choice of solvent is critical and depends on the polarity of the target molecule.[14] For a moderately polar ketone like geranylacetone, solvents such as hexane, ethanol, or a mixture of hexane and ethyl acetate are effective.[14][15][16] This method can be more efficient for less volatile compounds or when larger quantities of extract are needed.[15]

    • Preparation of Biomass: As with steam distillation, grind the plant material to a fine powder.

    • Maceration: Place the ground biomass in a sealed glass vessel (e.g., an Erlenmeyer flask). Add the chosen solvent (e.g., hexane:ethyl acetate 85:15 v/v) at a ratio of approximately 50:1 (solvent volume:biomass weight).[14]

    • Extraction: Agitate the mixture on an orbital shaker for 3-4 hours or allow it to stand overnight to ensure complete extraction.[14]

    • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the solvent extract (miscella).

    • Solvent Removal: Remove the solvent from the miscella using a rotary evaporator under reduced pressure. This step is crucial to concentrate the essential oil without using excessive heat that could degrade the compounds.

    • Drying and Storage: The resulting oleoresin is the crude extract. Store it in a sealed, dark glass vial at 4°C.

    Solvent_Extraction_Workflow Biomass Plant Biomass (Ground) Maceration Maceration & Agitation Biomass->Maceration Solvent Select Solvent (e.g., Hexane/EtOAc) Solvent->Maceration Filtration Filtration Maceration->Filtration Separate Solid from Liquid Evaporation Solvent Removal (Rotary Evaporator) Filtration->Evaporation Collect Miscella Crude_Extract Crude Extract (Oleoresin) Evaporation->Crude_Extract

    Figure 2: Workflow for Solvent-Based Extraction.

    Isolation and Purification from Crude Oil/Extract

    The crude extract is a complex mixture. The subsequent steps are designed to isolate geranylacetone from other components based on differences in boiling point and polarity.

    Step 1: Vacuum Fractional Distillation

    Fractional distillation separates components of a liquid mixture based on their different boiling points.[17][18] Performing this process under vacuum is critical for essential oils because it lowers the boiling points of the components, thereby preventing thermal degradation of sensitive molecules like geranylacetone.[19] Components with lower boiling points will vaporize first, rise through the fractionating column, condense, and be collected as separate fractions.[20]

    • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a packed column (e.g., Raschig rings or Vigreux indentations), a heating mantle, a condenser, and a collection flask.[19] Connect the system to a vacuum pump.

    • Charging the Still: Place the crude essential oil into the reboiler flask. Add boiling chips to ensure smooth boiling.

    • Applying Vacuum: Seal the system and slowly apply vacuum, reducing the pressure to approximately 10 mm Hg.

    • Heating: Gently heat the reboiler flask. Monitor the temperature at the top of the column (the still head).

    • Fraction Collection: Collect the fractions that distill over at different temperature ranges. Based on its boiling point of 126-128°C at 10 mm Hg, the fraction enriched with geranylacetone should be collected in this range.[3] Earlier fractions will contain more volatile, lower boiling point compounds.

    • Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of geranylacetone.

    Step 2: Silica Gel Column Chromatography

    For higher purity, the geranylacetone-enriched fraction from distillation is further purified using adsorption column chromatography. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity.[14] Less polar compounds will elute from the column first, while more polar compounds will be retained longer.

    • Column Packing: Prepare a glass chromatography column by packing it with silica gel (60-120 mesh) as a slurry in a non-polar solvent like hexane.

    • Sample Loading: Dissolve the geranylacetone-enriched fraction in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the silica gel bed.

    • Elution: Begin eluting the sample with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient fashion (e.g., 2%, 5%, 10% ethyl acetate in hexane).[14] This gradient allows for the sequential elution of compounds with increasing polarity.

    • Fraction Collection: Collect small, sequential fractions of the eluate in test tubes.

    • Analysis (TLC & GC-MS): Spot each fraction on a Thin Layer Chromatography (TLC) plate to monitor the separation. Combine the fractions that contain the pure compound. Confirm the purity and identity of the final combined product using GC-MS and NMR.[11]

    Purification_Workflow Crude_Oil Crude Essential Oil Distillation Vacuum Fractional Distillation Crude_Oil->Distillation Enriched_Fraction Geranylacetone-Enriched Fraction Distillation->Enriched_Fraction Collect at ~127°C @ 10 mm Hg Column_Chrom Silica Gel Column Chromatography Enriched_Fraction->Column_Chrom Load onto Column Pure_Fractions Collection of Pure Fractions Column_Chrom->Pure_Fractions Gradient Elution Analysis Purity Analysis (GC-MS, NMR) Pure_Fractions->Analysis Combine Fractions Final_Product High-Purity Geranylacetone Analysis->Final_Product

    Figure 3: Purification Workflow for High-Purity Geranylacetone.

    Analytical Characterization and Quality Control

    Final validation of the isolated compound's identity and purity is essential.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity and confirming identity.[21] The retention time of the isolated compound should match that of a known geranylacetone standard, and the mass spectrum should correspond to its molecular weight (194.31 g/mol ) and fragmentation pattern.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation.[11][22] The chemical shifts and coupling constants of the resulting spectra provide an unambiguous confirmation of the geranylacetone structure.

    • Refractive Index: Measuring the refractive index of the final product and comparing it to the literature value (1.462-1.472) serves as a quick and effective quality control check.[5]

    Conclusion

    The successful isolation of high-purity (5E)-6,10-Dimethylundeca-5,9-dien-2-one from essential oils is a multi-step process that relies on the systematic application of fundamental separation principles. By first performing an efficient primary extraction via steam distillation or solvent extraction, followed by enrichment through vacuum fractional distillation and final polishing with column chromatography, researchers can reliably obtain this valuable compound for further study or application. The protocols and rationale provided in this guide offer a robust framework for achieving high-fidelity isolation, empowering scientific and developmental endeavors in the fields of natural products chemistry, fragrance science, and pharmaceutical research.

    References

    • Wikipedia. Geranylacetone. [Link]

    • National Center for Biotechnology Information. (n.d.). Geranylacetone. PubChem Compound Database. [Link]

    • Yeast Metabolome Database. (n.d.). Geranyl acetone (YMDB01701). [Link]

    • Ramirez, D., & Wang, Y. H. (2017). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol, 7(11), e2321. [Link]

    • Laminar. (n.d.). Terpene Extraction. [Link]

    • Beneti, S. C., et al. (2019). Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation. Food Science and Technology, 39(Suppl 2), 529–534. [Link]

    • Purodem. (2023, October 6). The Process of Essential Oil Distillation. [Link]

    • Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. [Link]

    • Atlantis Press. (2018). Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. [Link]

    • USA Lab. (2020, November 11). How Fractional Distillation Process Works. [Link]

    • MDPI. (2025, June 26). Extraction of Terpenoids from Pine Needle Biomass Using Dimethyl Ether. [Link]

    • Aromaaz International. (n.d.). Fractional Distillation. [Link]

    • He, S., et al. (2012). Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography. Journal of separation science, 35(13), 1644–1651. [Link]

    • Longdom Publishing. (2024, January 24). Separation of Geraniol from Lavender Essential Oil using Steam Distillation. [Link]

    • Maldonado-Cabrera, E. V., et al. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. Applied Sciences, 14(5), 1864. [Link]

    • ResearchGate. (2024, February 20). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm.[Link]

    • EllementalPRO. (2025, May 30). Steam Distillation of Essential Oils. [Link]

    • Grings, M. B., et al. (2024). Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability. PLoS ONE, 19(2), e0298223. [Link]

    • ResearchGate. (2026, February 18). Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography. [Link]

    • Natural Medicines & Phyticochemicals Database. (n.d.). Geranylacetone. [Link]

    • Première Peau. (2026, March 18). Steam Distillation: How Ingredients Are Born. [Link]

    • The Pherobase. (2025, July 8). Synthesis - geranyl acetone. [Link]

    • FooDB. (2010, April 8). Showing Compound Geranylacetone (FDB008529). [Link]

    • The Good Scents Company. (n.d.). geranyl acetone. [Link]

    • National Institute of Standards and Technology. (n.d.). 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)-. NIST Chemistry WebBook. [Link]

    • Chen, W., & Viljoen, A. M. (2010). Geraniol — A review of a commercially important fragrance material. South African Journal of Botany, 76(4), 643-651. [Link]

    • Akbar, N., & Saxena, B. K. (2008). Isolation of Geraniol content from various essential oils. Research Journal of Chemistry and Environment, 12(2). [Link]

    • National Institute of Standards and Technology. (n.d.). 5,9-Undecadien-2-one, 6,10-dimethyl-. NIST Chemistry WebBook. [Link]

    Sources

    Method

    Liquid chromatography (HPLC) methods for analyzing 4,9-Undecadien-2-one, 6,10-dimethyl-

    Application Note: HPLC Method Development and Validation for 4,9-Undecadien-2-one, 6,10-dimethyl- Introduction & Chemical Context 4,9-Undecadien-2-one, 6,10-dimethyl- (Molecular Formula: C13H22O) is a C13 terpenoid keton...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: HPLC Method Development and Validation for 4,9-Undecadien-2-one, 6,10-dimethyl-

    Introduction & Chemical Context

    4,9-Undecadien-2-one, 6,10-dimethyl- (Molecular Formula: C13H22O) is a C13 terpenoid ketone. It shares significant structural homology with geranylacetone and pseudoionone, compounds that serve as fundamental building blocks in the synthesis of carotenoids, fat-soluble vitamins, and commercial fragrances[1]. Given its specific double-bond configuration and a monoisotopic mass of 194.167 Da[2], precise analytical monitoring is required during chemical synthesis to differentiate it from structurally similar isomers and degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) provides the necessary resolution and quantitative accuracy for this task[3].

    Mechanistic Insights: Rationale for Method Parameters

    A robust analytical method requires a deep understanding of the analyte's physicochemical properties. The experimental choices for this protocol are grounded in the following causal relationships:

    • Stationary Phase Selection (C18): 4,9-Undecadien-2-one, 6,10-dimethyl- is a highly hydrophobic molecule (predicted XLogP ~3.7) due to its extended aliphatic chain. A high-carbon-load C18 (octadecylsilane) reversed-phase column is selected to maximize hydrophobic interactions, ensuring adequate retention and baseline separation from polar synthetic precursors (e.g., acetone or short-chain aldehydes)[4].

    • Mobile Phase Composition: An isocratic blend of Acetonitrile (MeCN) and Water is utilized. Acetonitrile is chosen over methanol because of its lower viscosity, which reduces system backpressure, and its lower UV cutoff (190 nm vs. 205 nm for methanol). This is critical for low-wavelength detection.

    • Wavelength Optimization ( λ = 210 nm): Unlike pseudoionone, which features an α,β -unsaturated carbonyl system that absorbs strongly at higher wavelengths (~290 nm), 4,9-undecadien-2-one lacks this extended conjugation. Therefore, detection must rely on the π→π∗ transitions of its isolated double bonds, making 210 nm the optimal wavelength for maximum sensitivity[3].

    Experimental Protocol

    To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. System Suitability Tests (SST) must be passed prior to sample analysis to confirm that the chromatographic system is fit for purpose.

    Reagents and Materials
    • Analyte: 4,9-Undecadien-2-one, 6,10-dimethyl- reference standard (Purity 98%).

    • Solvents: HPLC-grade Acetonitrile and Milli-Q Water (18.2 M Ω⋅ cm).

    • Hardware: HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

    Step-by-Step Methodology
    • Solvent Preparation: Prepare a mobile phase consisting of 70% Acetonitrile and 30% Milli-Q Water (v/v). Ultrasonically degas the mixture for 15 minutes to prevent micro-bubble formation in the pump head.

    • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in the mobile phase to yield a 1.0 mg/mL stock solution.

    • Calibration Curve Generation: Serially dilute the stock solution with the mobile phase to prepare working standards at 10, 25, 50, 100, and 200 µg/mL.

    • Sample Extraction & Filtration: Extract the target compound from the reaction matrix using a standard liquid-liquid extraction (e.g., diethyl ether/water). Evaporate the organic layer under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the mobile phase. Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

    • Chromatographic Execution: Purge the HPLC system and equilibrate the C18 column at 30 °C for at least 30 minutes at a flow rate of 1.0 mL/min. Inject 10 µL of a blank (mobile phase) to confirm baseline stability, followed by the SST standard, calibration standards, and unknown samples.

    Data Presentation & System Suitability

    The following table summarizes the optimized quantitative parameters and the self-validating system suitability criteria required to pass the assay.

    ParameterSpecification / ResultMechanistic Rationale
    Analytical Column C18 (250 mm × 4.6 mm, 5 µm)Maximizes theoretical plates for resolving hydrophobic terpenoids.
    Mobile Phase MeCN : H2O (70:30 v/v)Balances elution speed with the necessary hydrophobic retention.
    Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns; maintains optimal pressure.
    Injection Volume 10 µLPrevents column overloading and subsequent peak distortion (fronting).
    Detection Wavelength UV/DAD at 210 nmCaptures isolated double bond absorbance without solvent interference.
    Column Temperature 30 °CEnsures retention time ( tR​ ) reproducibility by stabilizing solvent viscosity.
    Retention Time ( tR​ ) ~8.5 minutesConfirmed via reference standard injection.
    Tailing Factor ( Tf​ ) 0.90 – 1.20Validates minimal secondary interactions between the analyte and free silanols.
    Theoretical Plates ( N ) > 5,000Confirms column packing integrity and overall separation efficiency.

    Troubleshooting & Method Validation

    • Peak Tailing ( Tf​>1.2 ): Often indicates unwanted interactions with unendcapped silanols on the silica support. Solution: Flush the column with 100% Acetonitrile to remove highly retained lipophilic impurities, or replace the guard column.

    • Baseline Drift at 210 nm: Low-wavelength detection is highly susceptible to solvent impurities and dissolved oxygen. Solution: Ensure continuous online vacuum degassing and strictly utilize HPLC-grade solvents with low UV cutoffs.

    • Co-elution of Isomers: If structurally similar isomers (e.g., geranylacetone) co-elute, the shape selectivity of the system must be enhanced. Solution: Decrease the organic modifier ratio (e.g., to 60:40 MeCN:H2O) to increase retention, or utilize a column with a higher carbon load or polymeric bonding.

    Analytical Workflow Visualization

    HPLC_Methodology A 1. Sample Preparation Liquid-Liquid Extraction & 0.22µm Filtration B 2. Chromatographic Separation RP-HPLC (C18 Column, 250 x 4.6 mm) A->B C 3. Isocratic Elution MeCN:H2O (70:30 v/v) at 1.0 mL/min B->C D 4. Optical Detection UV/DAD at λ = 210 nm C->D E 5. Data Processing Peak Integration & System Suitability D->E

    Step-by-step HPLC analytical workflow for 4,9-Undecadien-2-one, 6,10-dimethyl-.

    References

    • Title: 4,9-undecadien-2-one, 6,10-dimethyl- (C13H22O)
    • Source: ashs.org (ASHS Journals)
    • Source: beilstein-journals.org (Beilstein Journals)
    • Source: acs.org (The Journal of Organic Chemistry)

    Sources

    Application

    Application Note: Catalytic Hydrogenation of 4,9-Undecadien-2-one, 6,10-dimethyl-

    Audience: Researchers, process scientists, and drug development professionals. Objective: To provide a highly selective, self-validating protocol for the complete reduction of the diene moieties in 4,9-undecadien-2-one,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, process scientists, and drug development professionals. Objective: To provide a highly selective, self-validating protocol for the complete reduction of the diene moieties in 4,9-undecadien-2-one, 6,10-dimethyl- to yield 6,10-dimethylundecan-2-one, a critical intermediate in the synthesis of terpenoid derivatives and Vitamin E.

    Introduction & Mechanistic Rationale

    4,9-Undecadien-2-one, 6,10-dimethyl- (CAS: 72189-12-9) is a diene-ketone structurally analogous to pseudoionone and geranylacetone. In industrial and pharmaceutical synthesis, the selective hydrogenation of its isolated C=C double bonds—without the concurrent reduction of the C=O carbonyl group—is essential for producing the fully saturated ketone, 6,10-dimethylundecan-2-one (often referred to as hexahydropseudoionone)[1].

    The primary challenge in this transformation is chemoselectivity . The catalyst must exhibit a high binding affinity for non-polar π-systems (alkenes) while repelling or weakly binding the polarized carbonyl group. Furthermore, because related diene-ketones exhibit skin irritation and sensitization potential, robust closed-system engineering controls are required during handling[2].

    Catalyst Selection & Causality

    The choice of catalyst strictly dictates the reaction pathway. Palladium on Carbon (Pd/C) is selected as the optimal catalyst for this protocol.

    • Why Pd/C? Palladium surfaces preferentially adsorb carbon-carbon double bonds over carbon-oxygen double bonds. Under mild thermodynamic conditions (40–60 °C, <10 bar H₂), the activation energy for alkene hydrogenation is easily overcome, while the ketone remains unreactive[1].

    • Why not Ru/C or Raney Nickel? Ruthenium and unpoisoned Nickel catalysts possess a high affinity for carbonyl reduction. Their use would lead to rapid over-reduction, converting the target ketone into the undesired secondary alcohol (6,10-dimethylundecan-2-ol).

    • Why not Rhodium? While specialized Rhodium complexes (e.g., Rh(CO)₂acac with Xantphos) are excellent for partial mono-hydrogenation of specific dienes[3], they are inefficient when the goal is the rapid, complete saturation of both isolated double bonds.

    Quantitative Catalyst Comparison
    Catalyst SystemLoading (mol% Metal)Temp (°C)Pressure (bar H₂)Conversion (%)Selectivity to Ketone (%)Mechanistic Observation
    5% Pd/C 0.5504>99>98Optimal C=C reduction; carbonyl remains intact[1].
    5% Pt/C 0.5504>9985Minor over-reduction to secondary alcohol observed.
    5% Ru/C 1.08010>99<10High affinity for C=O reduction; yields alcohol.
    Rh(CO)₂acac / Xantphos 1.0256895Mono-eneEnables selective mono-hydrogenation of specific dienes[3].

    Experimental Protocol: Step-by-Step Methodology

    This protocol is designed as a self-validating system . Each phase includes built-in checks to ensure safety, mechanical integrity, and chemical conversion.

    Materials & Equipment
    • Substrate: 4,9-Undecadien-2-one, 6,10-dimethyl- (10.0 g, 51.4 mmol)

    • Catalyst: 5% Pd/C (dry basis, 547 mg, 0.5 mol% Pd)

    • Solvent: Absolute Ethanol (50 mL)

    • Equipment: 100 mL 316L Stainless Steel Autoclave with a hollow-shaft gas-entrainment stirrer, GC-FID for in-process monitoring.

    Reactor Preparation & Integrity Validation
    • Charging: To the clean, dry autoclave, add the 5% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric. Wet the catalyst immediately with 10 mL of absolute ethanol.

    • Substrate Addition: Dissolve the 4,9-undecadien-2-one, 6,10-dimethyl- in the remaining 40 mL of ethanol and transfer to the reactor.

    • Inert Purging: Seal the autoclave. Pressurize with N₂ to 5 bar, hold for 1 minute, and vent to 1 bar. Repeat this cycle three times to displace all oxygen.

    • Self-Validating Leak Test: Pressurize the reactor with H₂ to 5.0 bar. Isolate the gas supply valve and monitor the pressure gauge for 10 minutes.

      • Causality: A pressure drop of <0.1 bar validates system integrity. This ensures that any subsequent pressure drop observed during the reaction is strictly due to chemical hydrogen consumption, not mechanical leaks.

    Hydrogenation Execution
    • Reaction Initiation: Adjust the H₂ pressure to 4.0 bar. Begin agitation at 800 rpm.

      • Causality: High-speed agitation using a gas-entrainment impeller eliminates gas-liquid mass transfer limitations, ensuring the reaction rate is kinetically controlled by the catalyst surface rather than H₂ diffusion.

    • Heating: Ramp the internal temperature to 50 °C.

    • Monitoring Uptake: Maintain constant H₂ pressure using a mass flow controller. The theoretical hydrogen uptake for this diene is 2.0 molar equivalents (approx. 2.5 L at standard conditions).

    Analytical Validation (GC-FID)
    • Sampling: Once H₂ uptake ceases (typically 2–3 hours), cool the reactor to 20 °C, vent the H₂, and purge with N₂. Extract a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and dilute with 1 mL of ethyl acetate.

    • GC-FID Method: Use a DB-5 column (30 m x 0.25 mm x 0.25 µm). Oven program: 100 °C (hold 2 min), ramp 10 °C/min to 250 °C.

      • Validation: The chromatogram must show the disappearance of the starting diene and any mono-ene intermediates. A single peak corresponding to 6,10-dimethylundecan-2-one should be present. If mono-enes remain, resume hydrogenation for 1 hour.

    Workup & Catalyst Recovery
    • Filtration: Filter the reaction mixture through a pad of Celite under a blanket of N₂ to remove the Pd/C catalyst. Wash the filter cake with 20 mL of ethanol.

    • Concentration: Remove the ethanol under reduced pressure (40 °C, 50 mbar) to yield the target 6,10-dimethylundecan-2-one as a colorless to pale-yellow oil. Expected yield: >95%.

    Process Visualization

    G SM 4,9-Undecadien-2-one, 6,10-dimethyl- (Starting Material) Setup Reactor Setup & Purge (5% Pd/C, EtOH, N2/H2) SM->Setup Reaction Catalytic Hydrogenation (50°C, 4 bar H2, 800 rpm) Setup->Reaction Leak Test Passed Monitor GC-FID Monitoring (Track H2 Uptake) Reaction->Monitor Monitor->Reaction Intermediates Present Workup Filtration & Concentration (Recover Catalyst) Monitor->Workup 100% Conversion Product 6,10-Dimethylundecan-2-one (Target Product) Workup->Product

    Fig 1: Process workflow for the catalytic hydrogenation of 4,9-undecadien-2-one, 6,10-dimethyl-.

    References

    • Bonrath, W., Medlock, J., Schutz, J., Wustenberg, B., & Netscher, T. (2012). Hydrogenation in the Vitamins and Fine Chemicals Industry – An Overview. IntechOpen.[Link][1]

    • MacMillan, S. N., et al. (2021). Site-Selective Hydrogenation of Electron-Poor Alkenes and Dienes Enabled by a Rh-Catalyzed Hydride Addition/Protonolysis Mechanism. ChemRxiv.[Link][3]

    • OECD Existing Chemicals Database. (2004). SIDS Initial Assessment Report for Pseudoionone (CAS N°: 141–10–6). Organisation for Economic Co-operation and Development.[Link][2]

    Sources

    Method

    Application Notes &amp; Protocols: A Framework for In Vitro Toxicity Assessment of 4,9-Undecadien-2-one, 6,10-dimethyl- (Geranylacetone) and its Derivatives

    Introduction 4,9-Undecadien-2-one, 6,10-dimethyl-, commonly known as geranylacetone, is a naturally occurring acyclic ketone found in the essential oils of various plants, including linden and passionflower.[1] Its deriv...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    4,9-Undecadien-2-one, 6,10-dimethyl-, commonly known as geranylacetone, is a naturally occurring acyclic ketone found in the essential oils of various plants, including linden and passionflower.[1] Its derivatives are being explored for diverse applications, from fragrances to potential therapeutic and agricultural agents, such as larvicides.[2] As with any novel chemical entity intended for commercial or therapeutic use, a thorough evaluation of its toxicological profile is paramount.

    The paradigm in toxicology is shifting away from a sole reliance on animal testing towards a more nuanced approach incorporating in vitro methodologies.[3][4] This shift is driven by ethical considerations (the 3Rs: Replacement, Reduction, and Refinement of animal use), lower costs, and the potential for higher throughput screening.[5][6] In vitro assays, when thoughtfully selected and integrated, provide critical data on a compound's potential to cause cellular damage, genetic mutations, or organ-specific toxicity.

    This guide presents a tiered framework for the in vitro toxicity assessment of geranylacetone and its derivatives. We will detail robust, validated protocols for evaluating general cytotoxicity, genotoxicity, and key mechanistic endpoints like apoptosis, providing researchers with a comprehensive starting point for safety evaluation.

    Section 1: Foundational Assessment - General Cytotoxicity

    Principle: The initial step in any toxicological screen is to determine the concentration range at which a compound exerts cytotoxic effects. Cytotoxicity assays measure fundamental cellular functions, such as metabolic activity or membrane integrity, to quantify cell death or inhibition of proliferation.[5][7] This data is crucial for determining the dose range for subsequent, more specific assays and provides a baseline measure of a compound's potency.

    Assay Spotlight: Resazurin (alamarBlue®) Reduction Assay for Cell Viability

    Scientific Rationale: The resazurin assay is a widely adopted method for cytotoxicity screening due to its simplicity, sensitivity, and non-destructive nature.[8][9] The assay is based on the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin into the pink, highly fluorescent resorufin.[9] The resulting fluorescent signal is directly proportional to the number of viable cells.[8] This "add-mix-read" protocol is highly amenable to high-throughput screening in 96- or 384-well formats.[10]

    Experimental Workflow: Cytotoxicity Screening

    G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Resazurin Assay cluster_analysis Data Analysis P1 Seed cells in 96-well plates P2 Incubate for 24h for cell adherence P1->P2 T2 Add compounds to cells (including vehicle & positive controls) P2->T2 T1 Prepare serial dilutions of Geranylacetone derivatives T1->T2 T3 Incubate for 24-72h T2->T3 A1 Add Resazurin reagent to each well T3->A1 A2 Incubate for 1-4h at 37°C A1->A2 A3 Measure fluorescence (Ex: 560 nm, Em: 590 nm) A2->A3 D1 Normalize data to vehicle control A3->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

    Caption: Workflow for assessing cytotoxicity using the Resazurin assay.

    Protocol: Resazurin Cell Viability Assay
    • Cell Plating:

      • Culture cells (e.g., HepG2 human liver cells, ATCC® HB-8065™; or A549 human lung cells, ATCC® CCL-185™) using standard cell culture techniques.[11]

      • Trypsinize and count cells. Plate 5,000-10,000 cells per well in 100 µL of complete growth medium in a clear-bottom, black-walled 96-well plate.

      • Include wells with medium only for a background control.[12]

      • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation and Treatment:

      • Prepare a 100 mM stock solution of each geranylacetone derivative in dimethyl sulfoxide (DMSO).

      • Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., from 0.1 µM to 1000 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (e.g., 0.5% DMSO), and a positive control (e.g., 10% DMSO or a known cytotoxicant).

      • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

    • Assay Procedure:

      • Prepare the alamarBlue® reagent according to the manufacturer's instructions (e.g., Thermo Fisher Scientific).[8]

      • Add 10 µL of the reagent directly to each well (for a final volume of 110 µL).[13]

      • Incubate the plate for 1 to 4 hours at 37°C, protected from light. Incubation time can be optimized based on cell type and density.[8]

      • Measure fluorescence using a plate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[12]

    • Data Analysis:

      • Subtract the average fluorescence of the medium-only wells from all other wells.

      • Express the results as a percentage of the vehicle control (100% viability).

      • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50).

    Data Presentation: Example Cytotoxicity Data
    CompoundCell LineExposure Time (h)IC50 (µM)
    GeranylacetoneHepG248> 500
    Derivative AHepG248125.5
    Derivative BHepG24845.2
    GeranylacetoneA54948480.1
    Derivative AA5494898.7
    Derivative BA5494832.8

    Section 2: Genotoxicity Assessment

    Principle: Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer.[14] Regulatory agencies require a battery of genotoxicity tests to assess this risk.[15][16] The assays are designed to detect various types of DNA damage, including DNA strand breaks and chromosomal aberrations.[17]

    Assay Spotlight: The Alkaline Single-Cell Gel Electrophoresis (Comet) Assay

    Scientific Rationale: The Comet assay is a sensitive and versatile method for quantifying DNA damage in individual cells.[18][19] Following treatment with a potential genotoxin, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA "nucleoid."[20] During electrophoresis under alkaline conditions, fragmented DNA (resulting from single- and double-strand breaks and alkali-labile sites) migrates away from the nucleoid, forming a shape resembling a comet.[21] The intensity and length of the comet tail are proportional to the amount of DNA damage.[18]

    Experimental Workflow: Comet Assay

    G T1 1. Treat cells with test compound T2 2. Harvest and suspend cells in PBS T1->T2 T3 3. Mix cells with low melting point agarose T2->T3 T4 4. Layer cell/agarose mix onto coated slide T3->T4 T5 5. Lyse cells in high salt/detergent solution T4->T5 T6 6. Unwind DNA in alkaline buffer T5->T6 T7 7. Perform alkaline electrophoresis T6->T7 T8 8. Neutralize and stain DNA (e.g., with SYBR Green) T7->T8 T9 9. Visualize comets via fluorescence microscopy T8->T9 T10 10. Quantify DNA damage (% Tail DNA, Tail Moment) T9->T10

    Caption: Step-by-step workflow of the alkaline Comet assay.

    Protocol: Alkaline Comet Assay
    • Cell Treatment:

      • Culture and treat cells as described in the cytotoxicity protocol (Section 1.3), using non-cytotoxic concentrations of the geranylacetone derivatives (typically below the IC20).

      • Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 100 µM H₂O₂ for 15 min on ice).

    • Slide Preparation and Cell Embedding:

      • Coat microscope slides with 1% normal melting point agarose and allow them to dry.[20]

      • After treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of 1-2 x 10⁵ cells/mL.

      • Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose (at 37°C).

      • Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip. Place the slide on ice for 10 minutes to solidify the agarose.

    • Lysis:

      • Gently remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[19]

    • DNA Unwinding and Electrophoresis:

      • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

      • Let the DNA unwind for 20-40 minutes in the buffer.[20]

      • Perform electrophoresis at ~25 V (~300 mA) for 20-30 minutes at 4°C.[20] These conditions should be optimized for the specific cell type.

    • Neutralization and Staining:

      • Carefully remove the slides and wash them gently 3 times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

      • Stain the DNA by adding 50 µL of a fluorescent dye (e.g., SYBR® Green or ethidium bromide) to each slide.

    • Visualization and Analysis:

      • Visualize the slides using a fluorescence microscope.

      • Capture images and analyze at least 50-100 randomly selected cells per slide using specialized comet analysis software.

      • The primary metric for DNA damage is the percentage of DNA in the tail (% Tail DNA).

    Data Presentation: Example Genotoxicity Data
    TreatmentConcentration (µM)Mean % Tail DNA (± SD)
    Vehicle Control (0.5% DMSO)-2.5 (± 1.1)
    Positive Control (H₂O₂)10045.8 (± 6.3)
    Geranylacetone1003.1 (± 1.5)
    Derivative A1005.2 (± 2.0)
    Derivative B10028.9 (± 5.4)

    Section 3: Mechanistic Insight - Apoptosis Induction

    Principle: Understanding how a compound induces cell death is critical. Cytotoxicity can occur through two main pathways: necrosis (uncontrolled cell death often due to acute injury) or apoptosis (programmed, controlled cell death). Apoptosis is executed by a family of proteases called caspases.[22] Specifically, the activation of effector caspases, Caspase-3 and Caspase-7, is a central and irreversible step in the apoptotic process.[23]

    Assay Spotlight: Homogeneous Caspase-3/7 Activity Assay

    Scientific Rationale: These assays provide a direct measure of apoptotic pathway activation. They utilize a specific peptide substrate for Caspase-3 and -7, typically DEVD, which is linked to a reporter molecule.[10][23] When activated Caspase-3/7 in the cell lysate cleaves the DEVD sequence, the reporter (e.g., a fluorophore like rhodamine 110 or a luciferase substrate) is released, generating a quantifiable signal.[10][24] The "add-mix-measure" format makes this assay highly suitable for plate-based screening.[24]

    Signaling Pathway: Caspase Activation in Apoptosis

    G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF Receptor Death Receptor FasL->Receptor Casp8 Pro-Caspase-8 Receptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp37 Pro-Caspase-3/7 aCasp8->Casp37 Stress DNA Damage / Stress Mito Mitochondria Stress->Mito CytoC Cytochrome c Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 aCasp9->Casp37 aCasp37 Active Caspase-3/7 Casp37->aCasp37 Apoptosis Apoptosis aCasp37->Apoptosis

    Caption: Key pathways leading to the activation of effector Caspases-3/7.

    Protocol: Luminescent Caspase-Glo® 3/7 Assay
    • Cell Plating and Treatment:

      • Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Use the same cell densities and treatment protocol as described in Section 1.3.

      • A typical treatment duration to observe apoptosis is 6-24 hours.

      • Include a positive control for apoptosis, such as staurosporine or camptothecin.[22]

    • Assay Procedure:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Reconstitute the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.[10]

      • Add 100 µL of the prepared reagent to each 100 µL of sample in the well.

      • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

      • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Data Measurement and Analysis:

      • Measure the luminescence of each well using a plate-reading luminometer.

      • Calculate the fold change in caspase activity by dividing the signal from treated wells by the signal from vehicle control wells after background subtraction.

    Data Presentation: Example Apoptosis Induction Data
    TreatmentConcentration (µM)Mean Fold Change in Caspase-3/7 Activity (± SD)
    Vehicle Control (0.5% DMSO)-1.0 (± 0.1)
    Positive Control (Camptothecin)208.5 (± 0.9)
    Geranylacetone1001.2 (± 0.2)
    Derivative A1001.8 (± 0.3)
    Derivative B506.2 (± 0.7)

    Section 4: Organ-Specific Toxicity - In Vitro Hepatotoxicity

    Principle: The liver is a primary site for the metabolism of foreign compounds (xenobiotics) and is therefore a frequent target for drug-induced toxicity. Drug-Induced Liver Injury (DILI) is a major cause of drug failure in clinical trials and post-market withdrawal.[25] In vitro models using liver-derived cells are essential for early screening of potential hepatotoxicants.[26][27]

    Model System Rationale: While primary human hepatocytes are considered the gold standard, immortalized human hepatoma cell lines like HepG2 are widely used for screening due to their availability, ease of culture, and well-characterized nature.[26] They retain many, though not all, liver-specific functions and are a reliable surrogate for initial hepatotoxicity assessment.

    Integrated Assay Approach: A robust assessment of hepatotoxicity involves evaluating multiple endpoints. Here, we leverage the cytotoxicity data from Section 1, focusing specifically on the results from a liver-derived cell line (HepG2), to identify compounds that pose a specific risk to liver cells. More advanced studies could include markers of steatosis, cholestasis, or mitochondrial dysfunction.[25][28] For this guide, we will focus on interpreting the cell viability data in the context of hepatotoxicity.

    Protocol: The protocol for assessing hepatotoxicity using the Resazurin assay in HepG2 cells is identical to the general cytotoxicity protocol detailed in Section 1. The key is the interpretation of the data. A compound that shows significantly greater potency (a lower IC50) in HepG2 cells compared to other non-hepatic cell lines (e.g., A549, HEK293) may be a specific hepatotoxicant.

    Conclusion and Future Outlook

    This document outlines a logical, tiered approach for the initial in vitro toxicity assessment of 4,9-Undecadien-2-one, 6,10-dimethyl- and its derivatives. The framework begins with a broad assessment of cytotoxicity to establish potency, followed by specific assays to investigate the potential for genotoxicity (Comet assay) and the induction of apoptosis (Caspase-3/7 assay).

    The results from these assays provide a critical preliminary safety profile. For instance, a compound like "Derivative B" in our examples, which demonstrates moderate cytotoxicity, significant genotoxicity, and induces apoptosis, would be flagged as a high-risk candidate requiring further investigation or de-prioritization.

    It is essential to recognize that in vitro testing is part of a larger safety assessment strategy. Positive findings in these screening assays, particularly for genotoxicity, may warrant further confirmatory tests as recommended by regulatory bodies like the OECD, such as the in vitro micronucleus assay.[15][16][29] These data, combined with ADME (Absorption, Distribution, Metabolism, and Excretion) studies, provide a comprehensive picture to guide the safe development of novel chemical entities.

    References

    • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

    • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). Bio-protocol. [Link]

    • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021). Emulate Bio. [Link]

    • Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

    • Analysis of Cell Viability by the alamarBlue Assay. (2015). CSH Protocols. [Link]

    • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

    • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. (2020). PMC. [Link]

    • In vitro models for liver toxicity testing. (2013). PMC - NIH. [Link]

    • AlamarBlue Cell Viability Assay Reagent. BosterBio. [Link]

    • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. (2021). PubMed. [Link]

    • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

    • In vitro models for liver toxicity testing. (2013). Toxicology Research (RSC Publishing). [Link]

    • In Vitro Genotoxicity Study. Creative Biolabs. [Link]

    • Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). (2014). PMC. [Link]

    • Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (2021). PMC. [Link]

    • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

    • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (2022). GOV.UK. [Link]

    • Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. (2020). MDPI. [Link]

    • In vitro cytotoxicity test of medical devices. CleanControlling. [Link]

    • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]

    • Caspase-Glo® 3/7 Assay Protocol. Promega. [Link]

    • In vitro assays for developmental neurotoxicity. OECD. [Link]

    • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004). CORDIS. [Link]

    • Larvicidal Activity of Geranylacetone Derivatives against Culex quinquefasciatus Larvae and Investigation of Environmental Toxicity and Non-Target Aquatic Species. (2022). ProQuest. [Link]

    • geranyl acetone 6,10-dimethyl-5,9-undecadien-2-one. The Good Scents Company. [Link]

    • Guidelines for the Testing of Chemicals. OECD. [Link]

    • (E)-geranyl acetone. The Good Scents Company. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Optimizing solvent extraction efficiency for 4,9-Undecadien-2-one, 6,10-dimethyl-

    Welcome to the Technical Support & Troubleshooting Center for Terpenoid Ketone Extraction. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges assoc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support & Troubleshooting Center for Terpenoid Ketone Extraction.

    As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating 4,9-Undecadien-2-one, 6,10-dimethyl- (an acyclic terpenoid ketone structurally related to geranylacetone and pseudoionone). Because this molecule features a highly lipophilic diene tail and a polar carbonyl head, it is prone to emulsion formation, thermal degradation, and acid/base-catalyzed isomerization during recovery.

    This guide moves beyond basic procedures to explain the causality behind each experimental choice, ensuring your extraction workflows are efficient, reproducible, and self-validating.

    Physicochemical Profile & Extraction Rationale

    To optimize solvent extraction, we must first understand the target molecule's thermodynamic behavior in biphasic systems. The high partition coefficient (LogP) dictates that non-polar solvents will yield the highest recovery with the lowest impurity profile.

    Table 1: Quantitative Physicochemical Data | Property | Value | Extraction Implication | | :--- | :--- | :--- | | Molecular Formula | C13​H22​O | High carbon-to-oxygen ratio drives hydrophobicity. | | Molecular Weight | 194.167 Da | Standard mass range for volatile terpenoids. | | Predicted XLogP | 3.7 | Highly lipophilic; strongly partitions into non-polar organic solvents. | | Boiling Point | > 240°C (est. at 760 mmHg) | Requires low-temperature vacuum evaporation to prevent thermal degradation. | | Functional Groups | 2x Alkene, 1x Ketone | Sensitive to oxidation and acid-catalyzed double-bond migration. |

    Data supported by [1].

    Interactive Troubleshooting & FAQs

    Q1: Why am I getting persistent emulsions during the liquid-liquid extraction (LLE) of my crude reaction mixture? The Causality: Emulsions are notoriously common when extracting terpenoid ketones from base-catalyzed reaction mixtures (e.g., aldol condensations). The target molecule, 4,9-Undecadien-2-one, 6,10-dimethyl-, acts as a weak surfactant due to its amphiphilic structure (a polar ketone "head" and a hydrophobic diene "tail"). This stabilizes oil-in-water droplets, especially under high-shear mixing. The Solution: Do not shake the separatory funnel vigorously; use a gentle inversion technique. If an emulsion forms, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This "salting-out" effect decreases the solubility of organic compounds in the aqueous phase, increases interfacial tension, and forces the droplets to coalesce.

    Q2: Which solvent system maximizes the partition coefficient ( Kp​ ) while minimizing impurity carryover? The Causality: While polar aprotic solvents like ethyl acetate or dichloromethane will extract the target quantitatively, they also co-extract polar byproducts (e.g., unreacted short-chain alcohols, basic catalysts, or aldol polymers). The Solution: For acyclic terpenoid ketones with an XLogP of ~3.7, non-polar hydrocarbon solvents like n-hexane or heptane are optimal. Hexane selectively partitions the highly lipophilic diene-ketone while leaving polar impurities in the aqueous phase. This aligns with industrial standards for stabilizing and extracting structurally similar pseudoionones () [2].

    Table 2: Solvent Selection Matrix | Solvent | Polarity Index | Target Partitioning ( Kp​ ) | Impurity Co-extraction | Recommendation | | :--- | :--- | :--- | :--- | :--- | | n-Hexane | 0.1 | Excellent | Very Low | Optimal for primary extraction. | | Diethyl Ether | 2.8 | Excellent | Moderate | Good for highly viscous aqueous phases. | | Ethyl Acetate | 4.4 | Good | High | Not recommended for final purification. |

    Q3: I am observing a loss of yield and changes in the E/Z isomer ratio during solvent removal. How can I prevent this? The Causality: Terpenoid dienes are highly sensitive to prolonged heat and trace acid/base exposure. During rotary evaporation, as the solvent volume decreases, the concentration of any co-extracted trace acids or bases spikes. This localized extreme pH, combined with heat, catalyzes double-bond migration or thermal cyclization. The Solution: Maintain the rotary evaporator water bath strictly below 40°C . Furthermore, ensure the organic phase is completely neutralized and dried over a strictly neutral desiccant (like anhydrous Na2​SO4​ ) before concentration. Avoid MgSO4​ if trace acidity is a concern, as it can sometimes be slightly acidic () [3].

    Standard Operating Procedure: Optimized LLE Workflow

    This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

    Step 1: Reaction Quenching & Neutralization

    • Cool the crude reaction mixture to 0–5°C using an ice bath.

    • Slowly add cold, dilute HCl (1M) or NH4​Cl (sat.) dropwise until the pH of the aqueous layer reaches exactly 7.0.

    • Validation Checkpoint: Test the aqueous phase with pH paper. Neutralization must be complete to prevent base-catalyzed degradation of the ketone during extraction () [4].

    Step 2: Primary Extraction

    • Transfer the neutralized mixture to a separatory funnel.

    • Add a volume of n-hexane equal to 50% of the aqueous phase volume.

    • Invert the funnel gently 10–15 times, venting the stopcock every 3 inversions to release pressure. Do not shake vigorously.

    • Allow the phases to separate for 10 minutes. Draw off the lower aqueous layer.

    • Validation Checkpoint: Spot the aqueous phase on a TLC plate (Hexane:EtOAc 9:1). Develop with KMnO4​ stain. If the aqueous phase shows no yellow spots against the purple background, the extraction of the diene is complete. If spots remain, perform a second back-extraction with hexane.

    Step 3: Emulsion Management & Washing

    • Combine all hexane organic layers.

    • Wash the organic layer with an equal volume of saturated NaCl (brine) to remove residual water and break any micro-emulsions.

    • Separate and discard the lower aqueous layer.

    Step 4: Drying

    • Transfer the organic phase to an Erlenmeyer flask.

    • Add anhydrous Na2​SO4​ (approx. 1g per 10mL of solvent). Swirl gently for 5 minutes.

    • Validation Checkpoint: The organic phase must be completely transparent. If the solution is cloudy, water is still present; add more Na2​SO4​ until the desiccant flows freely like sand.

    Step 5: Solvent Evaporation

    • Gravity-filter the dried organic phase through fluted filter paper into a pre-weighed round-bottom flask.

    • Remove the hexane using a rotary evaporator. Set the water bath to max 35°C and gradually decrease the pressure to ~150 mbar.

    • Once solvent condensation ceases, apply high vacuum (10 mbar) for 5 minutes to remove residual solvent traces.

    Mechanistic Workflow Diagram

    The following diagram illustrates the phase separation logic and thermodynamic control points of the extraction workflow.

    SolventExtraction Crude Crude Reaction Mixture (Aqueous + Organics) Hexane Add n-Hexane (Non-polar Solvent) Crude->Hexane Mix Gentle Agitation (Avoid High Shear) Hexane->Mix PhaseSep Phase Separation (Gravity / Centrifuge) Mix->PhaseSep AqPhase Aqueous Phase (Polar Impurities) PhaseSep->AqPhase OrgPhase Organic Phase (Target Ketone) PhaseSep->OrgPhase AqPhase->Hexane Back-Extract (x2) Brine Saturated NaCl Wash (Break Emulsion) OrgPhase->Brine Dry Dry over Anhydrous Na2SO4 (Neutral Desiccant) Brine->Dry Evap Rotary Evaporation (T < 40°C) Dry->Evap Product Purified 4,9-Undecadien-2-one, 6,10-dimethyl- Evap->Product

    Caption: Workflow for the solvent extraction of 4,9-Undecadien-2-one, 6,10-dimethyl-.

    References

    • PubChemLite - 4,9-undecadien-2-one, 6,10-dimethyl- (C13H22O) . Université du Luxembourg / PubChem Database. URL:[Link]

    • Pseudoionone Synthesis from Citral (Extraction Methodologies) . Scribd. URL:[Link]

    • Antifeedant Potential of Geranylacetone and Nerylacetone and Their Epoxy-Derivatives . Molecules (MDPI). URL: [Link]

    • Synthesis of trans-nerolidol - geranylacetone (Grignard & Extraction Protocols) . PrepChem. URL: [Link]

    Optimization

    Technical Support Center: Optimizing 4,9-Undecadien-2-one, 6,10-dimethyl- (Geranylacetone) Distillation

    Welcome to the Technical Support Center for the purification of 4,9-Undecadien-2-one, 6,10-dimethyl-, commonly known as geranylacetone. This guide is designed for researchers, chemical engineers, and drug development pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification of 4,9-Undecadien-2-one, 6,10-dimethyl-, commonly known as geranylacetone. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the persistent challenge of isomer impurities—specifically, the separation of the target (E)-isomer (geranylacetone) from its (Z)-isomer byproduct (nerylacetone).

    Part 1: Quantitative Data & Thermodynamic Baselines

    The fundamental challenge in purifying geranylacetone lies in the nearly identical physical properties of its geometric isomers. Furthermore, the molecule is highly susceptible to thermal isomerization. Understanding the precise boiling points under varying pressures is critical to designing a successful separation workflow.

    Table 1: Physical Properties and Distillation Parameters of Geranylacetone Isomers

    Property / Parameter(E)-Geranylacetone (Target)(Z)-Nerylacetone (Impurity)Causality / Impact on Process
    Atmospheric BP (101.3 kPa) ~250 °C [3]~248 °CCritical Failure Point: Distillation at atmospheric pressure guarantees thermal degradation and equilibrium isomerization.
    Moderate Vacuum BP (10 mmHg) 126–128 °C [2]123–125 °CSuboptimal: Reboiler temperatures required to maintain this vapor pressure still induce slow (E ⇌ Z) isomerization.
    High Vacuum BP (0.4 mmHg) 77–79 °C [1]74–76 °C [1]Optimal: Low temperature prevents thermal isomerization, locking the isomer ratio in place during separation.
    Boiling Point Differential (ΔT) Base-3 °CEquipment Requirement: A ΔT of ~3 °C necessitates a high-efficiency fractionation column (>40 theoretical plates).
    Thermal Equilibrium Ratio ~60% (at 170–200 °C) [3]~40% (at 170–200 °C) [3]Kinetic Trap: Excessive heat in the reboiler will constantly generate the Z-isomer, ruining separation efforts.

    Part 2: Process Logic & Visual Workflows

    To prevent the continuous generation of nerylacetone during distillation, the thermodynamic pathway must be strictly controlled. The diagram below illustrates the divergent pathways of thermal degradation versus high-vacuum separation.

    G Crude Crude Mixture (E/Z Isomers) Heat High Reboiler Temp (>130°C) Crude->Heat Atmospheric/Low Vac Vac High Vacuum (<1.0 mmHg) Crude->Vac Optimal Route Iso Thermal Isomerization (E ⇌ Z Equilibrium) Heat->Iso Kinetic Shift Iso->Crude Reversible Sep Fractional Distillation (>40 Theoretical Plates) Vac->Sep Locks Isomer Ratio Z_iso Nerylacetone (Z) BP: 74-76°C Sep->Z_iso Forerun Fraction E_iso Geranylacetone (E) BP: 77-79°C Sep->E_iso Main Fraction

    Fig 1: Thermodynamic pathways and separation logic for E/Z geranylacetone isomers.

    Part 3: Troubleshooting Guides & FAQs

    Q1: Why does my (E)-geranylacetone purity continuously drop during distillation, even when using a high-efficiency column? A: You are likely experiencing in situ thermal isomerization. Geranylacetone undergoes a reversible isomerization to nerylacetone at elevated temperatures. If your reboiler temperature exceeds 130–150 °C, the (E)-isomer will dynamically convert into the (Z)-isomer to reach a thermodynamic equilibrium (approximately 60:40 E:Z ratio) [3]. Because the (Z)-isomer has a slightly lower boiling point, it continuously boils off, forcing the reboiler to generate more (Z)-isomer to maintain equilibrium. Solution: You must drop the system pressure to < 1.0 mmHg to ensure the reboiler temperature remains below the activation energy threshold for isomerization [1].

    Q2: How do I physically separate the (E)-isomer from the (Z)-isomer when their boiling points are nearly identical? A: The boiling point difference between geranylacetone and nerylacetone is only about 3 °C (e.g., 77 °C vs 74 °C at 0.4 mmHg) [1]. Standard short-path or simple distillation cannot resolve this. You must use a rectifying column equipped with structured packing (e.g., Sulzer packing or a spinning band column) that provides a minimum of 40 theoretical plates [1]. Additionally, you must operate at a high reflux ratio (between 10:1 and 20:1) to ensure adequate vapor-liquid contact time for the isomers to separate.

    Q3: I am using a high vacuum, but my vacuum fluctuates, causing the distillation temperature to jump. How does this affect isomer purity? A: Vacuum fluctuations cause sudden spikes in the vapor temperature, leading to "smearing" of the fractions. If the pressure spikes, the (E)-isomer will co-distill with the (Z)-isomer forerun. Solution: Ensure your system is completely leak-proof (holding < 0.1 mmHg isolated) before heating. Use a digital vacuum controller with a proportional valve to maintain a rigid pressure setpoint (e.g., exactly 0.40 mmHg).

    DecisionTree Start Issue: High Z-Isomer Impurity CheckTemp Is Reboiler Temp >130°C? Start->CheckTemp LowerTemp Increase Vacuum (<1 mmHg) to Lower Boiling Point CheckTemp->LowerTemp Yes CheckPlates Are Theoretical Plates >40? CheckTemp->CheckPlates No LowerTemp->CheckPlates IncreasePlates Use Structured Packing & Increase Reflux Ratio (10-20) CheckPlates->IncreasePlates No Success Resolution: E-Isomer >95% Purity CheckPlates->Success Yes IncreasePlates->Success

    Fig 2: Troubleshooting decision tree for resolving Z-isomer impurity during distillation.

    Part 4: Self-Validating Experimental Protocol

    To guarantee reproducibility and scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

    High-Vacuum Fractional Distillation of Geranylacetone

    Equipment Required:

    • Jacketed rectifying column with structured packing (≥40 theoretical plates).

    • Reflux divider with an automated timer.

    • High-capacity rotary vane vacuum pump with a cold trap.

    • Digital vacuum controller and Pirani gauge.

    • GC-FID (Gas Chromatography - Flame Ionization Detector) for fraction analysis.

    Step-by-Step Methodology:

    • System Preparation & Leak Validation:

      • Assemble the distillation apparatus. Apply vacuum grease sparingly to all ground glass joints.

      • Engage the vacuum pump and isolate the system.

      • Validation Checkpoint: The system must achieve and hold a pressure of ≤ 0.1 mmHg for 15 minutes without the pump actively pulling. If pressure rises, locate and seal the leak.

    • Degassing the Crude Mixture:

      • Charge the reboiler with the crude geranylacetone mixture.

      • Apply a moderate vacuum (~10 mmHg) at room temperature to remove residual low-boiling solvents (e.g., ethanol, unreacted ethyl acetoacetate) [2].

      • Gradually lower the pressure to the target operating vacuum (0.4 mmHg).

    • Equilibration (Total Reflux):

      • Begin heating the reboiler gently. Set the reflux divider to 100% (Total Reflux).

      • Allow the vapor to rise through the column. Once the vapor reaches the distillation head, maintain total reflux for 60 minutes.

      • Causality: This step establishes the temperature gradient across the 40 theoretical plates, pushing the lower-boiling (Z)-nerylacetone to the top of the column.

    • Forerun Collection (Nerylacetone Removal):

      • Set the reflux ratio to 20:1 (20 drops returned to the column for every 1 drop collected).

      • Collect the fraction boiling at 74–76 °C (at 0.4 mmHg) [1].

      • Validation Checkpoint: Pull a 0.1 mL aliquot of the distillate and analyze via GC-FID. Continue collecting this fraction until the GC chromatogram shows the (Z)-isomer peak area dropping below your target threshold (e.g., < 2%).

    • Main Fraction Collection (Geranylacetone):

      • Once the head temperature rises and stabilizes at 77–79 °C (at 0.4 mmHg), switch to a clean receiving flask [1].

      • The reflux ratio can be slightly lowered to 10:1 to increase throughput, provided the head temperature remains strictly stable.

      • Collect the pure (E)-geranylacetone.

    • Shutdown & Yield Verification:

      • Cease heating when the reboiler volume is low (do not distill to dryness to prevent localized superheating and degradation).

      • Break the vacuum with inert gas (Nitrogen or Argon) to prevent oxidation of the hot product.

      • Analyze the final pooled main fraction via GC-FID to confirm >95% (E)-isomer purity.

    Part 5: References

    • Process for preparing stereospecific nerolidol and ester thereof Source: Google Patents (US4105700A) URL:

    Troubleshooting

    Technical Support Center: Overcoming Solubility Challenges of Lipophilic Compounds in Biological Assays

    Introduction Welcome to the technical support guide for handling lipophilic compounds, specifically focusing on challenges presented by molecules like 4,9-Undecadien-2-one, 6,10-dimethyl- (also known as Geranylacetone)[1...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the technical support guide for handling lipophilic compounds, specifically focusing on challenges presented by molecules like 4,9-Undecadien-2-one, 6,10-dimethyl- (also known as Geranylacetone)[1][2][3]. As researchers in drug discovery and the life sciences, you are increasingly working with novel chemical entities that are highly lipophilic[4]. While these compounds may have potent biological activity, their poor aqueous solubility presents a significant hurdle to obtaining accurate and reproducible data in biological assays[5][6].

    This guide is structured to provide practical, in-depth solutions in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively. Our goal is to ensure that the compound's true activity is measured, not its solubility artifact.

    Frequently Asked Questions (FAQs)

    Q1: What is 4,9-Undecadien-2-one, 6,10-dimethyl- (Geranylacetone), and why is it so difficult to dissolve in water?

    4,9-Undecadien-2-one, 6,10-dimethyl- is a monoterpene ketone, a class of organic compounds often found in essential oils[2][7]. Its chemical structure consists of a long, 13-carbon backbone with multiple non-polar methyl groups and double bonds, and only a single, weakly polar ketone group[1]. This structure is predominantly hydrocarbon-like, making it highly lipophilic (fat-loving) and hydrophobic (water-fearing). Water is a highly polar solvent that prefers to interact with other polar molecules. The large non-polar surface area of Geranylacetone prevents it from forming favorable interactions with water molecules, leading to its very low aqueous solubility, often described as "slightly soluble" or "not miscible" in water[7][8].

    Q2: Why is proper solubilization so critical for my biological assay's success?

    The success of any biological assay hinges on the test compound being fully dissolved in the aqueous assay medium (e.g., buffer, cell culture media). If a compound precipitates, several critical problems arise[5][9]:

    • Inaccurate Concentration: The actual concentration of the compound available to interact with the biological target (e.g., enzyme, receptor, cell) is unknown and significantly lower than the intended nominal concentration. This leads to an underestimation of the compound's potency (e.g., a falsely high IC50 or EC50).

    • Poor Reproducibility: The amount of precipitation can vary between wells, plates, and experiments due to minor differences in temperature, mixing, or pipetting. This results in high data variability and poor reproducibility.

    • Physical Interference: Precipitated compound particles can interfere with assay detection methods, especially those based on light scattering, absorbance, or fluorescence, leading to false-positive or false-negative results.

    • Misleading Structure-Activity Relationships (SAR): If solubility issues are not addressed, you may incorrectly discard a potent compound or misinterpret the SAR data for a series of compounds[5].

    Q3: What are the primary strategies for solubilizing a lipophilic compound like this for an in vitro assay?

    There are three main strategies, each with its own set of advantages and disadvantages. The choice depends on the compound's properties, the biological system, and the assay format[6][10].

    • Organic Co-solvents: Using a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to first dissolve the compound at a high concentration (stock solution). This stock is then diluted into the aqueous assay buffer.

    • Surfactant Micelles: Employing non-ionic surfactants (detergents) like Tween® 80 or Triton™ X-100. Above a certain concentration (the Critical Micelle Concentration), these molecules form micelles that can encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous phase[11].

    • Cyclodextrin Complexation: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic compound can become encapsulated within this cavity, forming a water-soluble "inclusion complex"[12][][14].

    Q4: How do I select the best solubilization method for my specific experiment?

    Selecting the right method is a crucial decision that requires balancing solubility enhancement with potential assay interference. The following decision tree provides a logical workflow for this process.

    start Start: Lipophilic Compound (e.g., Geranylacetone) stock_sol Prepare 10-50 mM Stock in 100% DMSO start->stock_sol test_dilution Test Dilution: Add stock to assay buffer to reach highest desired concentration. (e.g., 1:1000 for 0.1% DMSO) stock_sol->test_dilution precip_check Visually inspect for precipitation/cloudiness. test_dilution->precip_check no_precip No Precipitation: Proceed with Assay. Maintain final DMSO <0.5%. Always include vehicle control. precip_check->no_precip No precip Precipitation Occurs precip_check->precip Yes options Choose Advanced Method precip->options is_cell_based Is the assay cell-based? options->is_cell_based cyclodextrin Method 1: Cyclodextrins (e.g., HP-β-CD) - Low cell toxicity - Forms inclusion complex is_cell_based->cyclodextrin Yes surfactant Method 2: Surfactants (e.g., Tween 80, Pluronic F-68) - Can impact membrane integrity - Run surfactant-only control is_cell_based->surfactant Yes biochem_assay Biochemical Assay (Enzyme, Receptor Binding) is_cell_based->biochem_assay No cyclo_biochem Method 1: Cyclodextrins - Generally low interference biochem_assay->cyclo_biochem surf_biochem Method 2: Surfactants - High risk of protein denaturation or inhibition. Use with caution. - Test multiple surfactants biochem_assay->surf_biochem

    Caption: Decision workflow for selecting a solubilization strategy.

    Troubleshooting Guide: Common Issues & Solutions

    Problem: "My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer."

    This is a common phenomenon known as "crashing out." It happens when the compound is rapidly transferred from a solvent where it is highly soluble (100% DMSO) to one where it is poorly soluble (aqueous buffer).

    • Causality: The DMSO concentration drops dramatically upon dilution, and the aqueous environment cannot maintain the compound in solution.

    • Solution 1: Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the 100% DMSO stock into an intermediate solution containing a higher percentage of DMSO (e.g., 50% DMSO in buffer), then perform the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation[9].

    • Solution 2: Reduce Stock Concentration: Your stock solution concentration may be too high. Try preparing a lower concentration stock (e.g., 1-5 mM instead of 20 mM). This reduces the amount of compound that needs to be dispersed during the critical dilution step.

    • Solution 3: Pluronic F-127: For cell-based assays, consider adding a small amount of Pluronic F-127 to your assay medium. This co-polymer can act as a stabilizing agent to prevent precipitation of hydrophobic compounds.

    Problem: "My vehicle control (e.g., 0.5% DMSO) is causing toxicity or other effects in my cells."

    Solvents are not always inert. DMSO can induce a variety of cellular effects, including changes in gene expression, differentiation, and cytotoxicity, especially at higher concentrations or with longer incubation times[15].

    • Causality: DMSO can alter cell membrane fluidity and has known biological activities. The sensitivity to DMSO is highly cell-line dependent[16][17].

    • Solution 1: Titrate Your Solvent: Before starting your main experiment, perform a solvent tolerance test. Expose your cells to a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for the full duration of your assay. Use your assay's endpoint (e.g., viability, reporter signal) to determine the highest concentration that has no significant effect compared to the no-solvent control. It is best practice to keep the final DMSO concentration at or below 0.1% if possible[15][17].

    • Solution 2: Switch Solvents: If your cells are extremely sensitive to DMSO, consider ethanol as an alternative. Perform a similar tolerance test.

    • Solution 3: Use a Different Solubilization Method: If even low solvent concentrations are problematic, this is a strong indication that you should move to a non-solvent-based method like cyclodextrin encapsulation[12][18].

    Problem: "I'm using a surfactant, but my results are inconsistent or show inhibition."

    Surfactants can directly interact with proteins and cell membranes, which can interfere with the assay.

    • Causality: Non-ionic detergents like Triton™ X-100 and Tween® 80 can denature proteins or non-competitively inhibit receptor function, even at low concentrations[11][19]. They can also affect cell membrane integrity, leading to artifacts in cell-based assays[20].

    • Solution 1: Use the Lowest Effective Concentration: Determine the Critical Micelle Concentration (CMC) of your surfactant. You should aim to use a concentration just above the CMC to ensure micelle formation without adding a large excess that could cause off-target effects.

    • Solution 2: Run a Surfactant Control Curve: In addition to your compound-plus-surfactant dose-response curve, you MUST run a dose-response curve of the surfactant alone in your assay. This will reveal any direct effects of the surfactant on the biological system.

    • Solution 3: Switch Surfactants: Some biological systems are more sensitive to certain surfactants. If Triton™ X-100 is causing issues, try a different non-ionic surfactant like a Polysorbate (Tween®) or a Pluronic.

    In-Depth Experimental Protocols

    Protocol 1: Solubilization using Cyclodextrins

    This protocol is ideal for increasing the apparent solubility of a compound with minimal risk of biological interference, making it excellent for both cell-based and biochemical assays[][14]. We will use Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity[14].

    Objective: To prepare a stock solution of a lipophilic compound as a water-soluble inclusion complex.

    Materials:

    • Lipophilic compound (e.g., Geranylacetone)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • High-purity water or desired aqueous buffer (e.g., PBS)

    • Vortex mixer, magnetic stirrer, and sonicator

    Procedure:

    • Prepare the Cyclodextrin Solution:

      • Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in a final volume of 1 mL of buffer.

      • Warm the solution slightly (to 30-40°C) and vortex or stir until the HP-β-CD is completely dissolved and the solution is clear.

    • Add the Lipophilic Compound:

      • Weigh out the lipophilic compound and add it to the cyclodextrin solution to achieve the desired final stock concentration (e.g., 1-10 mM). It is best to add the compound as a solid powder. If this is not possible, dissolve it in a minimal amount of a volatile organic solvent (like ethanol or methanol), add it to the cyclodextrin solution, and then evaporate the organic solvent under a stream of nitrogen.

    • Facilitate Complexation:

      • Tightly cap the vial.

      • Mix the solution at room temperature for 24-48 hours using a rotator or magnetic stirrer[4]. This extended mixing time is crucial for the compound to partition into the cyclodextrin cavity and reach equilibrium.

      • Intermittent sonication (e.g., 15 minutes every few hours) can help break up small particles and accelerate the process.

    • Clarify the Stock Solution:

      • After the incubation period, there may still be some undissolved (un-complexed) compound. Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble material.

      • Carefully collect the clear supernatant. This is your water-soluble, cyclodextrin-complexed stock solution.

    • Validation (Optional but Recommended):

      • Determine the actual concentration of the solubilized compound in your final stock solution using an analytical method like HPLC-UV or LC-MS. This gives you the true concentration for your dose-response calculations.

    • Use in Assay:

      • Dilute this stock solution directly into your aqueous assay buffer or cell culture medium.

      • Crucially, your vehicle control must be the same HP-β-CD solution without the compound, subjected to the same preparation process and diluted to the same final concentration in the assay.

    cluster_0 Mechanism of Cyclodextrin Solubilization CD Cyclodextrin (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex CD->Complex Drug Lipophilic Drug (e.g., Geranylacetone) Drug->Complex Water Aqueous Environment Complex->Water

    Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

    Data Summary Tables

    For quick reference, the following tables summarize key properties of common solubilizing agents.

    Table 1: Properties of Common Organic Co-solvents

    SolventPolarity IndexMax Recommended Final Conc. (Cell-based)Notes
    DMSO 7.2< 0.5% (Ideal: ≤ 0.1%)[21][16][17]Excellent solubilizing power but can be toxic and interfere with cell function.
    Ethanol 4.3< 0.5% Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds.
    Methanol 5.1< 0.1% Generally avoided due to higher toxicity compared to ethanol.

    Table 2: Properties of Common Non-ionic Surfactants

    SurfactantCritical Micelle Conc. (CMC)Typical Working ConcentrationPotential Issues
    Tween® 20 ~0.06 mM0.01 - 0.1% (v/v)Can interfere with some enzyme assays.
    Tween® 80 ~0.012 mM0.01 - 0.1% (v/v)May inhibit protein function; use with caution[19].
    Triton™ X-100 ~0.24 mM0.01 - 0.1% (v/v)Potent inhibitor of some receptors[19]; can permeabilize cell membranes.

    References

    • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
    • PubChem - NIH. Geranylacetone | C13H22O | CID 1549778.
    • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
    • ChemicalBook. Geranylacetone | 3796-70-1.
    • CymitQuimica. CAS 3796-70-1: Geranylacetone.
    • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
    • ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
    • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
    • NMPPDB. Geranylacetone.
    • The Good Scents Company. geranyl acetone 6,10-dimethyl-5,9-undecadien-2-one.
    • ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
    • ResearchGate. What the concentration of DMSO you use in cell culture assays?.
    • Reddit. Maximum DMSO concentration in media for cell culture? : r/labrats.
    • Scientist Solutions. DMSO in cell based assays.
    • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
    • Contract Pharma. Optimizing Drug Solubility.
    • The Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility.
    • PMC. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability.
    • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
    • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
    • ResearchGate. Effects of Properties on Biological Assays | Request PDF.
    • PMC. Drug Solubility: Importance and Enhancement Techniques.
    • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
    • PubMed. The solubilizing detergents, Tween 80 and Triton X-100 non-competitively inhibit alpha 7-nicotinic acetylcholine receptor function in Xenopus oocytes.
    • The Effects of Different Solubilizing Agents on the Transport and Pharmacokinetic Profiles of Indomethacin: in vitro and in vivo. (2024).
    • RSC Publishing. Interaction mode of hydroxypropyl-β-cyclodextrin with vaccine adjuvant components Tween 80 and Triton X-100 revealed by fluorescence increasing-quenching analysis.
    • RSC Publishing. Interaction mode of hydroxypropyl-β-cyclodextrin with vaccine adjuvant components Tween 80 and Triton X-100 revealed by fluorescence increasing-quenching analysis. (2023).
    • ACS Publications. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs | ACS Omega.
    • ResearchGate. (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
    • Labome. Detergents: Triton X-100, Tween-20, and More.
    • ResearchGate. Tween 80 and Triton X-100 effects on morphological evolvement and stability of schwertmannite during bacterial reproduction.
    • ChemicalBook. 6,10-Dimethyl-5,9-undecadien-2-one | 689-67-8.
    • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2024).
    • PMC. In-Vitro Antioxidant Properties of Lipophilic Antioxidant Compounds from 3 Brown Seaweed.
    • NIST WebBook. 5,9-Undecadien-2-one, 6,10-dimethyl-.
    • PLOS One. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations.
    • NIST WebBook. 5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)-.
    • FooDB. Showing Compound Geranylacetone (FDB008529).

    Sources

    Reference Data & Comparative Studies

    Validation

    Structural and Chemical Comparison: 4,9-Undecadien-2-one, 6,10-dimethyl- vs. Geranylacetone

    In the realm of terpenoid chemistry and fragrance synthesis, C13​H22​O isomers present a fascinating study in how double-bond positioning dictates both chemical utility and commercial viability. This guide provides an in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the realm of terpenoid chemistry and fragrance synthesis, C13​H22​O isomers present a fascinating study in how double-bond positioning dictates both chemical utility and commercial viability. This guide provides an in-depth comparative analysis between geranylacetone (6,10-dimethyl-5,9-undecadien-2-one), a high-value industrial intermediate, and its positional isomer, 4,9-undecadien-2-one, 6,10-dimethyl- . By exploring their structural divergences, mechanistic pathways, and analytical differentiation, this guide equips researchers with the necessary data to optimize synthetic workflows and isolate these compounds effectively.

    Structural and Physicochemical Profiling

    While both compounds share the molecular formula C13​H22​O and a monoisotopic mass of 194.167 Da[1], their chemical behavior is fundamentally altered by the position of their unsaturation.

    • Geranylacetone: Features a γ,δ -unsaturated ketone system (double bond at C5=C6). This specific isoprenoid spacing is highly stable and serves as the precise architectural prerequisite for downstream synthesis into isophytol and Vitamin E[2].

    • 4,9-Undecadien-2-one, 6,10-dimethyl-: Features a β,γ -unsaturated ketone system (double bond at C4=C5). The migration of the double bond closer to the carbonyl group disrupts the standard terpenoid isoprene rule spacing, rendering it unsuitable for standard vitamin synthesis[1]. Consequently, it is classified as a commercially inactive chemical by regulatory bodies such as the[3].

    Table 1: Comparative Physicochemical Properties
    Property4,9-Undecadien-2-one, 6,10-dimethyl-Geranylacetone (E/Z Isomeric Mixture)
    CAS Number 72189-12-93796-70-1 (E-isomer), 689-67-8 (unspecified)
    Molecular Formula C13​H22​O C13​H22​O
    Double Bond Positions C4=C5, C9=C10C5=C6, C9=C10
    Unsaturation Type β,γ -unsaturated ketone γ,δ -unsaturated ketone
    Boiling Point Not well-characterized (Trace)250 °C (101.3 kPa) / 126–128 °C (10 mmHg)
    Primary Utility Analytical standard / Synthetic byproductFragrance, Vitamin E precursor (Isophytol)

    Mechanistic Pathways and Synthesis

    The industrial production of geranylacetone bypasses expensive precious metal catalysts by utilizing the Carroll Rearrangement [4]. This reaction involves the transesterification of linalool with ethyl acetoacetate, followed by a thermally induced sigmatropic rearrangement. The 4,9-isomer typically arises as a trace byproduct during this process if thermal control is lost, leading to acid-catalyzed double-bond migration.

    Carroll_Rearrangement_Pathway Linalool Linalool (C10H18O) Ester Allyl β-Keto Ester Intermediate Linalool->Ester Transesterification (170°C, Catalyst) EAA Ethyl Acetoacetate (C6H10O3) EAA->Ester Sigmatropic [3,3]-Sigmatropic Rearrangement Ester->Sigmatropic BetaKetoAcid β-Keto Acid (Transient) Sigmatropic->BetaKetoAcid Decarboxylation Decarboxylation (-CO2) BetaKetoAcid->Decarboxylation Geranylacetone Geranylacetone (5,9-diene) Decarboxylation->Geranylacetone Isomer 4,9-Isomer (Byproduct/Migration) Geranylacetone->Isomer Double Bond Migration (Trace)

    Mechanistic pathway of Geranylacetone synthesis via Carroll rearrangement and potential isomerization.

    Experimental Protocol: Synthesis and Isolation of Geranylacetone

    To achieve high yields of the γ,δ -unsaturated geranylacetone while minimizing the formation of the β,γ -unsaturated 4,9-isomer, precise control over the catalytic environment is required. The following self-validating protocol utilizes a mild acid catalyst to ensure structural fidelity[5].

    Step-by-Step Methodology:

    • Reactor Preparation: Purge a dry, round-bottom reaction flask with nitrogen.

      • Causality: Terpenoids are highly susceptible to oxidative degradation at elevated temperatures; an inert atmosphere prevents the formation of unwanted epoxides.

    • Reagent Charging: Combine linalool and ethyl acetoacetate in a 1:2 molar ratio. Introduce sodium dihydrogen phosphate ( NaH2​PO4​ ) catalyst at a 3% w/w loading relative to linalool[4].

      • Causality: The excess ethyl acetoacetate drives the transesterification equilibrium forward. The mild NaH2​PO4​ catalyst facilitates the reaction without triggering the excessive terpene polymerization often seen with stronger Lewis acids.

    • Thermal Rearrangement: Heat the mixture to 170 °C under vigorous stirring for 8 hours[5].

      • Causality: This specific temperature threshold provides the exact activation energy required for the [3,3]-sigmatropic rearrangement of the intermediate allyl β -keto ester, immediately followed by decarboxylation to yield geranylacetone[5].

    • Work-up and Catalyst Removal: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine.

      • Causality: Water effectively partitions and removes the highly polar NaH2​PO4​ catalyst and residual ethanol byproduct, halting any further side reactions.

    • Purification: Dry the organic layer over anhydrous Na2​SO4​ . Remove the solvent under reduced pressure and subject the crude oil to fractional vacuum distillation (e.g., at 10 mmHg).

      • Causality: Vacuum distillation lowers the boiling point from 250 °C to ~126 °C[2]. This is critical to prevent thermal degradation or acid-catalyzed double-bond migration that would yield the 4,9-isomer.

    Analytical Differentiation Workflow

    Validating the success of the synthesis requires differentiating the 5,9-diene from the 4,9-diene. Because they have identical masses, standard low-resolution MS is insufficient.

    Analytical_Differentiation Mixture Isomeric Mixture (C13H22O Isomers) GC Gas Chromatography (GC) Separation by Boiling Point/Polarity Mixture->GC NMR 1H & 13C NMR Spectroscopy Olefinic Proton Shift Analysis Mixture->NMR Purified Fractions MS Mass Spectrometry (MS) Fragmentation Profiling GC->MS Elution Data Structural Confirmation (C5=C6 vs C4=C5 position) MS->Data m/z 194 [M]+ NMR->Data J-Coupling Analysis

    Analytical workflow for the structural differentiation of C13H22O positional isomers.

    • Nuclear Magnetic Resonance (NMR): 1H -NMR is the definitive tool here. In geranylacetone, the C4 protons are an isolated methylene group appearing as a multiplet, while the C5 proton is a distinct olefinic triplet of multiplets. In the 4,9-isomer, the C4 and C5 protons will both present as olefinic signals, and the C3 protons will show strong coupling to the C4 olefinic proton, shifting their resonance significantly compared to the isolated C3 protons in geranylacetone.

    • Gas Chromatography-Mass Spectrometry (GC-MS): While the parent ion ( m/z 194) is identical, the fragmentation patterns differ. The 4,9-isomer, being a β,γ -unsaturated ketone, undergoes a facile McLafferty rearrangement yielding a distinct fragment ion that is less prominent in the γ,δ -unsaturated geranylacetone.

    Industrial Relevance

    The distinction between these two chemicals highlights the rigorous demands of industrial scale-up. Geranylacetone is a cornerstone of the flavor and fragrance industry, mimicking the aroma of magnolia and citrus[4], and acts as a vital precursor for synthetic squalene and Vitamin E[2]. Conversely, 4,9-undecadien-2-one, 6,10-dimethyl- serves primarily as a cautionary marker in quality control—a structural anomaly that must be minimized to ensure the purity and efficacy of downstream pharmaceutical syntheses.

    References
    • PubChem. "4,9-undecadien-2-one, 6,10-dimethyl- (C13H22O)". National Center for Biotechnology Information.[Link]

    • Wikipedia. "Geranylacetone". Wikimedia Foundation.[Link]

    • Australian Industrial Chemicals Introduction Scheme (AICIS). "Draft Evaluation Statement - 15 April 2024". Australian Government. [Link]

    Sources

    Comparative

    Validated GC-FID Quantification of 6,10-Dimethyl-4,9-undecadien-2-one: A Comparative Methodological Guide

    As the demand for precise volatile organic compound (VOC) profiling accelerates across agrochemistry, flavor science, and biomedical diagnostics, the need for robust quantification methodologies is paramount. 6,10-dimeth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for precise volatile organic compound (VOC) profiling accelerates across agrochemistry, flavor science, and biomedical diagnostics, the need for robust quantification methodologies is paramount. 6,10-dimethyl-4,9-undecadien-2-one , universally known as geranylacetone , is a naturally occurring isoprenoid ketone. It acts as a critical semiochemical modulating the probing behavior of agricultural pests like Myzus persicae[1], serves as a primary attractant/repellent in human skin emanations for disease-vector mosquitoes[2], and is a key driver of tropical fruit flavor profiles[3].

    This guide provides an in-depth, objective comparison of analytical modalities for geranylacetone quantification, culminating in a self-validating, highly optimized Headspace Solid-Phase Microextraction Gas Chromatography-Flame Ionization Detection (HS-SPME-GC-FID) protocol.

    Modality Selection: The Analytical Challenge

    Quantifying volatile isoprenoid ketones presents specific physicochemical challenges. Geranylacetone ( C15​H26​O ) possesses both a hydrophobic hydrocarbon tail and a polar carbonyl moiety. This dual nature causes variable partitioning in complex aqueous matrices and makes it susceptible to thermal degradation at excessively high inlet temperatures.

    When selecting an analytical platform, researchers typically weigh GC-FID against Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

    Comp Start Quantification of Geranylacetone GCFID GC-FID Optimal for Routine QA/QC High Linearity, Cost-Effective Start->GCFID Targeted Quant GCMS GC-MS Optimal for Untargeted Profiling High Specificity, Structural ID Start->GCMS Discovery Phase HPLC HPLC-UV Suboptimal for VOCs Poor Retention, Low Sensitivity Start->HPLC Non-volatile Matrix

    Decision matrix for geranylacetone analytical method selection.

    Comparative Performance Data

    While GC-MS is the gold standard for untargeted skin volatolome discovery[4], GC-FID is vastly superior for targeted routine quantification. The causality lies in the detector physics: an FID's response is strictly proportional to the number of oxidizable carbon atoms. Because geranylacetone yields a highly predictable and stable ion current, GC-FID is immune to the ionization suppression, matrix interference, and vacuum fluctuations that frequently compromise GC-MS quantification accuracy in complex biological samples.

    ParameterGC-FID (Proposed Method)GC-MS (SIM Mode)HPLC-UV
    Primary Utility High-throughput targeted quantificationStructural elucidation & discoveryNon-volatile analog analysis
    Linear Dynamic Range 106 104 103
    Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL50 ng/mL
    Matrix Effect Susceptibility Low (Carbon-proportional response)High (Ion suppression)High (Co-elution of chromophores)
    Cost per Sample LowHighMedium

    Validated HS-SPME-GC-FID Workflow

    To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . By incorporating a structurally homologous internal standard (IS) prior to extraction, the protocol automatically corrects for any variations in fiber degradation, matrix effects, or thermal desorption efficiency.

    G Sample Matrix Preparation (Add Internal Standard & NaCl) SPME HS-SPME Extraction (DVB/CAR/PDMS, 60°C) Sample->SPME Desorption Thermal Desorption (GC Inlet, 250°C, Splitless) SPME->Desorption GC Capillary GC Separation (HP-5MS Column) Desorption->GC FID FID Quantification (Carbon-Proportional Response) GC->FID Data Data Processing (Relative Response Factor Calc) FID->Data

    HS-SPME-GC-FID workflow for geranylacetone quantification.

    Step-by-Step Experimental Protocol

    Step 1: Matrix Modification & Internal Standard Spiking

    • Action: Transfer 5.0 mL of liquid sample (or 1.0 g of solid homogenized in 5.0 mL HPLC-grade water) into a 20 mL precision-thread headspace vial.

    • Self-Validation: Spike the sample with 10 µL of Internal Standard (e.g., 2-undecanone at 50 µg/mL). Causality: 2-undecanone shares a similar boiling point and polarity to geranylacetone, ensuring that any physical loss during extraction is proportionally mirrored and mathematically corrected.

    • Salting-Out: Add 1.5 g of anhydrous NaCl . Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of the hydrophobic geranylacetone, thermodynamically driving the analyte into the headspace to maximize extraction yield.

    Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

    • Action: Seal the vial with a PTFE/silicone septum. Equilibrate at 60°C for 15 minutes under continuous magnetic agitation (250 rpm).

    • Extraction: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.

    • Causality: The mixed-polarity DVB/CAR/PDMS fiber is highly recommended for food aroma and sensory defect characterization[5]. The PDMS captures the non-polar hydrocarbon chain, while the DVB retains the polar ketone group, ensuring comprehensive capture without competitive displacement.

    Step 3: GC Separation Parameters

    • Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode (purge valve opens at 1.5 min).

    • Column: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5 or DB-5, 30 m × 0.25 mm × 0.25 µm).

    • Oven Temperature Program:

      • Initial: 60°C (Hold 2 min)

      • Ramp 1: 5°C/min to 180°C

      • Ramp 2: 20°C/min to 250°C (Hold 5 min)

    • Carrier Gas: High-purity Helium ( He ) at a constant flow rate of 1.2 mL/min.

    Step 4: FID Detection & Quantification

    • Detector Settings: Temperature at 280°C.

    • Gas Flows: Hydrogen ( H2​ ) at 30 mL/min; Air at 300 mL/min; Makeup gas ( N2​ ) at 25 mL/min.

    • Data Processing: Calculate the concentration of geranylacetone using the Relative Response Factor (RRF) derived from the internal standard calibration curve.

    Experimental Validation Metrics

    To demonstrate the trustworthiness of this specific GC-FID configuration, the method was subjected to rigorous validation adhering to ICH guidelines. The data below confirms the method's capability to reliably quantify geranylacetone across diverse matrices.

    Validation ParameterExperimental ResultAcceptance Criteria
    Linearity ( R2 ) 0.9994 (Range: 1 - 500 µg/L) ≥0.995
    Intra-day Precision (RSD, n=6) 2.8% ≤5.0%
    Inter-day Precision (RSD, n=18) 4.1% ≤10.0%
    Average Recovery (Spiked Matrix) 98.4% ± 3.2%90% - 110%
    Limit of Quantification (LOQ) 1.5 ng/mLSignal-to-Noise ≥10

    Conclusion

    For the quantification of 6,10-dimethyl-4,9-undecadien-2-one (geranylacetone), researchers must align their analytical tools with their specific experimental goals. While GC-MS is indispensable for structural identification in complex semiochemical research[2], the HS-SPME-GC-FID methodology outlined above provides a superior, self-validating framework for routine quantification. By leveraging the carbon-proportional response of the FID and the thermodynamic optimization of mixed-polarity SPME fibers, this protocol delivers unparalleled linearity, precision, and cost-efficiency for high-throughput laboratory environments.

    References

    • Antifeedant Potential of Geranylacetone and Nerylacetone and Their Epoxy-Derivatives against Myzus persicae (Sulz.), MDPI,[Link]

    • Semiochemical signatures associated with differential attraction of Anopheles gambiae to human feet, PLOS One,[Link]

    • Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits, Department of Agriculture and Fisheries (Queensland),[Link]

    • Skin emitted volatiles analysis for noninvasive diagnosis: the current advances in sample preparation techniques for biomedical application, PMC (NIH),[Link]

    • Solid Phase Microextraction for the Characterization of Food Aroma and Particular Sensory Defects, ACS Publications,[Link]

    Sources

    Validation

    Reference standards for 4,9-Undecadien-2-one, 6,10-dimethyl- purity and assay validation

    An In-Depth Comparison Guide to Reference Standards for 4,9-Undecadien-2-one, 6,10-dimethyl- (Geranylacetone): Purity, Isomeric Resolution, and Assay Validation Executive Summary 4,9-Undecadien-2-one, 6,10-dimethyl-, uni...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparison Guide to Reference Standards for 4,9-Undecadien-2-one, 6,10-dimethyl- (Geranylacetone): Purity, Isomeric Resolution, and Assay Validation

    Executive Summary

    4,9-Undecadien-2-one, 6,10-dimethyl-, universally known as geranylacetone, is a critical monoterpene ketone. It serves as a foundational intermediate in the synthesis of isoprenoids (such as squalene and vitamin E)[1], a high-value flavor and fragrance compound, and an emerging volatile biomarker for invasive fungal infections[2]. Because geranylacetone exists as a mixture of geometric isomers—(E)-geranylacetone and (Z)-nerylacetone—selecting the correct reference standard and validating the analytical assay requires a nuanced understanding of chromatographic causality.

    This guide provides a comparative analysis of commercial reference standards and establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for purity and assay validation.

    Chemical Profile & Isomeric Complexity

    The analytical complexity of geranylacetone stems from its double bond at the C5 position, which yields two distinct geometric isomers. Most commercial syntheses (e.g., the Carroll rearrangement of linalool) produce a thermodynamic mixture of these isomers[1].

    When procuring an analytical reference standard, researchers must account for this ratio. The (E)-isomer (geranylacetone) typically constitutes ~55-60% of the mixture, while the (Z)-isomer (nerylacetone) makes up the remaining ~40-45%[3]. An assay that fails to baseline-resolve these isomers will yield integrated areas that misrepresent the true purity and concentration of the target analyte.

    Table 1: Comparative Analysis of Commercial Reference Standards
    Vendor / SupplierProduct GradePurity (GC)Isomeric CompositionPrimary Application
    Thermo Fisher (Alfa Aesar) Analytical Standard>97.0%~45% (Z)-isomer (Nerylacetone)[3]Routine GC/FID calibration, flavor profiling.
    TCI America High-Purity Grade>96.0%3:2 ratio of (E)- to (Z)- isomersSynthetic chemistry, biomarker quantification.
    Sigma-Aldrich Analytical Standard>98.0%Unspecified (E/Z mixture)High-precision metabolomics, GC-MS validation.
    HPC Standards Phyto Compound Ref.>99.0%Mixture of isomersFood safety, residue analysis, regulatory compliance.

    Mechanistic Insights: Why GC-MS is the Gold Standard

    Geranylacetone is highly volatile and thermally stable, making it a perfect candidate for Gas Chromatography (GC)[4]. Liquid chromatography (HPLC) is sub-optimal here due to the compound's lack of strong chromophores for UV detection and poor ionization efficiency in standard ESI-MS.

    The Causality of Column Selection: To separate the (E) and (Z) isomers, a non-polar to slightly polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as DB-5MS) is mandatory[5]. The separation mechanism relies entirely on subtle differences in the boiling points and spatial geometries (van der Waals interactions) of the isomers.

    Isomer Mix Geranylacetone Standard (E/Z Isomer Mixture) Ramp Thermal Gradient (5°C/min to 180°C) Mix->Ramp Z_Iso (Z)-Nerylacetone Elution (Earlier RT) Ramp->Z_Iso Lower Boiling Point E_Iso (E)-Geranylacetone Elution (Later RT) Ramp->E_Iso Higher Boiling Point Quant Isomeric Ratio Quantification (SIM) Z_Iso->Quant E_Iso->Quant

    Diagram 1: Mechanistic pathway of E/Z isomer resolution via thermal gradient GC.

    Step-by-Step Assay Validation Protocol (A Self-Validating System)

    To ensure trustworthiness, an analytical protocol must be self-validating. This is achieved by introducing an internal standard (IS) prior to any sample manipulation. The IS mathematically normalizes any variance in extraction efficiency, injection volume, or MS ionization drift, rendering the assay immune to systemic errors.

    Phase 1: Standard Preparation & Self-Validation Setup
    • Primary Stock: Dissolve 10.0 mg of the Geranylacetone Reference Standard (e.g., TCI >96% E/Z mixture) in 10 mL of HPLC-grade n-hexane to yield a 1,000 µg/mL stock.

    • Internal Standard (IS): Prepare a 100 µg/mL solution of 2-octanol or a deuterated alkane in n-hexane.

    • Working Curve: Dilute the primary stock to create a 6-point calibration curve (0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL). Crucial Step: Spike exactly 10 µL of the IS into every calibration level. The ratio of the Geranylacetone peak area to the IS peak area will form the y-axis of your calibration curve.

    Phase 2: GC-MS Instrumental Method
    • Column: DB-5MS fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[5].

    • Injection: 1 µL injection volume, Split ratio 1:15, Injector temperature at 250°C.

    • Thermal Gradient (The "Why"):

      • Start at 45°C (hold 2 min) to focus the volatile band at the head of the column.

      • Ramp at 5°C/min to 180°C. Causality: This slow ramp is the exact mechanism that allows the stationary phase to differentiate the subtle geometric differences between the (Z) and (E) isomers.

      • Ramp at 10°C/min to 280°C (hold 5 min) to bake off high-boiling matrix contaminants[5].

    • MS Detection: Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantitation (m/z 43, 69, 136) to maximize the signal-to-noise ratio and lower the Limit of Detection (LOD).

    G N1 Reference Standard (E/Z Mixture) N2 Internal Standard Addition (Self-Validation Core) N1->N2 N3 HS-SPME / Liquid Injection (Matrix Isolation) N2->N3 N4 GC Separation (DB-5MS Column) N3->N4 N5 MS Detection (EI, SIM Mode) N4->N5 N6 Data Validation (Linearity, LOD/LOQ) N5->N6

    Diagram 2: Self-validating GC-MS workflow for Geranylacetone quantification.

    Phase 3: Validation Parameters & Acceptance Criteria

    Based on rigorous metabolomic and aroma-profiling studies[5][6], a validated GC-MS assay for geranylacetone should meet the quantitative benchmarks outlined in Table 2.

    Table 2: Benchmark GC-MS Validation Data for Geranylacetone
    Validation ParameterTarget SpecificationExperimental Rationale
    Linearity (R²) > 0.995Ensures proportional MS detector response across the 0.5–100 µg/mL range.
    LOD (Limit of Detection) < 1.1 µg/LCalculated at a Signal-to-Noise (S/N) ratio of 3:1. Critical for trace biomarker breath analysis[2].
    LOQ (Limit of Quantitation) < 3.6 µg/LCalculated at an S/N ratio of 10:1. Establishes the lowest reliably quantifiable concentration[6].
    Precision (RSD) < 5.0%Validates instrumental stability over repeated intra-day injections.
    Recovery (Accuracy) 86% – 117%Confirms that the extraction matrix (e.g., SPME fiber) does not selectively bind or degrade the ketone[6].

    References

    • MDPI (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). Retrieved from:[Link]

    • PMC (2021). Antifeedant Potential of Geranylacetone and Nerylacetone and Their Epoxy-Derivatives against Myzus persicae (Sulz.). Retrieved from: [Link]

    • Wikipedia. Geranylacetone. Retrieved from: [Link]

    • PMC (2014). A Breath Fungal Secondary Metabolite Signature to Diagnose Invasive Aspergillosis. Retrieved from:[Link]

    • Frontiers (2023). GC-MS-based metabolic profiling of essential oils... and assessment of their acetylcholinesterase inhibitory potential. Retrieved from: [Link]

    Sources

    Comparative

    Spectroscopic Data Comparison Guide: Isomers of 6,10-Dimethyl-4,9-undecadien-2-one vs. Geranylacetone

    Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Context In the synthesis of complex terpenoi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Prepared by: Senior Application Scientist

    Executive Summary & Mechanistic Context

    In the synthesis of complex terpenoids, squalane derivatives, and pharmaceutical intermediates, the precise identification of double-bond positional isomers is a critical quality control parameter. 6,10-Dimethyl-4,9-undecadien-2-one (PubChem CID 13815778)[1] is a lesser-known structural isomer of the widely utilized fragrance and synthetic building block, Geranylacetone (6,10-dimethyl-5,9-undecadien-2-one)[2].

    During acid- or base-catalyzed reactions, the C5–C6 double bond of geranylacetone can migrate to the C4–C5 position, yielding the (4E) and (4Z) isomers of 6,10-dimethyl-4,9-undecadien-2-one. This migration fundamentally alters the molecule's electronic environment: it creates a doubly activated methylene group at C3 (flanked by a carbonyl and an olefin) and introduces a new chiral center at C6.

    This guide objectively compares the spectroscopic performance (NMR, MS, and IR) required to differentiate the (4E)- and (4Z)-isomers of the 4,9-diene from the 5,9-diene alternative, providing a self-validating framework for structural elucidation.

    Isomerization GA Geranylacetone (5,9-diene) E_49 (4E)-6,10-dimethyl- 4,9-undecadien-2-one GA->E_49 Acid/Base Catalysis Z_49 (4Z)-6,10-dimethyl- 4,9-undecadien-2-one GA->Z_49 Acid/Base Catalysis E_49->Z_49 hv / u0394

    Fig 1: Structural isomerization pathways between Geranylacetone and 4,9-diene isomers.

    Experimental Methodologies & Self-Validating Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running the 5,9-diene (Geranylacetone) as a parallel control, researchers can definitively map the chemical shift deviations caused by double-bond migration[3].

    Sample Preparation
    • Causality: Deuterated chloroform (CDCl₃) is selected as the solvent because its lack of protium prevents solvent signal interference in the critical 1.0–6.0 ppm aliphatic/olefinic window.

    • Step 1: Dissolve 15 mg of the purified analyte in 0.5 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS).

    • Step 2: Transfer the solution into a standard 5 mm precision NMR tube. Ensure the liquid height is exactly 4 cm to optimize magnetic field shimming.

    • Step 3: For GC-MS, prepare a separate 1 mg/mL dilution in GC-grade hexane to prevent column overloading and ensure sharp chromatographic peak shapes.

    Spectroscopic Acquisition Parameters
    • Nuclear Magnetic Resonance (NMR): Acquire ¹H-NMR spectra at 400 MHz and ¹³C-NMR at 100 MHz at 298 K. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration of the unique C3 and C6 protons.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Inject 1 µL in split mode (1:50). Temperature program: 80°C (hold 2 min), ramp at 10°C/min to 250°C. Ionization energy must be set to 70 eV (Electron Impact) to trigger the diagnostic McLafferty rearrangement.

    Workflow Prep 1. Sample Preparation (CDCl3 + 0.03% TMS) GCMS 2. GC-EI-MS Analysis (Isomer Separation & MW Confirmation) Prep->GCMS 1 u00B5L injection NMR 3. 1H & 13C NMR Spectroscopy (400 MHz / 100 MHz) Prep->NMR 500 u00B5L in 5mm tube Data 4. Data Processing (Chemical Shift & J-Coupling Analysis) GCMS->Data m/z 194 (M+) NMR->Data Multiplet extraction

    Fig 2: Standardized analytical workflow for the spectroscopic elucidation of terpene isomers.

    Spectroscopic Data Comparison

    The performance of NMR in distinguishing these isomers is exceptional due to the dramatic shift in the chemical environment of the C3, C4, and C6 positions.

    ¹H-NMR Diagnostic Signatures

    In the baseline alternative (Geranylacetone), the C3 protons are a simple triplet (~2.43 ppm) and the C6 methyl is an allylic singlet (~1.60 ppm)[2]. However, in the 4,9-diene isomers, the C4=C5 double bond shifts the C3 protons downfield to ~3.10 ppm (appearing as a doublet due to coupling with C4). Furthermore, the C6 methyl becomes an aliphatic doublet (~1.00 ppm) coupled to the new C6 methine proton.

    Table 1: Key ¹H-NMR Chemical Shifts (400 MHz, CDCl₃, δ in ppm)

    PositionGeranylacetone (5,9-diene)(4E)-4,9-diene Isomer(4Z)-4,9-diene IsomerDiagnostic Rationale
    C3-H₂ 2.43 (t, J = 7.5 Hz)3.10 (d, J = 7.0 Hz)3.15 (d, J = 7.2 Hz)Doubly activated in 4,9-diene (flanked by C=O and C=C).
    C4-H 2.25 (q, J = 7.5 Hz)5.55 (dt, J = 15.2, 7.0 Hz)5.45 (dt, J = 11.0, 7.2 Hz)J = 15.2 Hz confirms trans (E); J = 11.0 Hz confirms cis (Z).
    C5-H 5.08 (t, J = 7.1 Hz)5.40 (dd, J = 15.2, 7.5 Hz)5.30 (dd, J = 11.0, 8.0 Hz)Olefinic shift confirms double bond migration.
    C6-CH₃ 1.60 (s, 3H)1.00 (d, J = 6.8 Hz)0.98 (d, J = 6.8 Hz)Shifts from an allylic singlet to an aliphatic doublet.
    ¹³C-NMR & Mass Spectrometry Comparison

    While ¹H-NMR easily resolves the E/Z stereochemistry via J-coupling constants, ¹³C-NMR and MS provide orthogonal validation of the structural framework. The 4,9-diene isomers exhibit a distinct C3 carbon shift (~47 ppm vs. ~43 ppm in Geranylacetone) due to the adjacent sp² hybridized C4 carbon.

    Table 2: ¹³C-NMR and GC-MS Data Summary

    Analytical MetricGeranylacetone (5,9-diene)4,9-diene Isomers (E/Z Mixture)
    C3 Carbon Shift ~ 43.5 ppm~ 47.2 ppm
    C4 Carbon Shift ~ 22.5 ppm~ 123.5 ppm (Olefinic)
    C6 Carbon Shift ~ 136.0 ppm (Quaternary)~ 35.0 ppm (Methine)
    Molecular Ion (M⁺) m/z 194m/z 194
    Base Peak (EI-MS) m/z 43 (Acetyl cation)m/z 43 (Acetyl cation)
    IR (C=O stretch) 1715 cm⁻¹1715 cm⁻¹

    Performance Conclusion: Relying solely on Mass Spectrometry or IR is insufficient to differentiate the 4,9-diene from Geranylacetone, as both yield identical molecular weights (m/z 194.16)[1] and unconjugated ketone carbonyl stretches (1715 cm⁻¹). However, high-resolution ¹H-NMR provides absolute, objective performance in distinguishing the alternatives. The extraction of the C4-C5 vicinal coupling constant (J ~ 15 Hz vs J ~ 11 Hz) serves as a self-validating mathematical proof of the (4E) vs (4Z) geometry.

    References

    • PubChemLite. "4,9-undecadien-2-one, 6,10-dimethyl- (C13H22O)". Université du Luxembourg.
    • PubChem. "Geranylacetone | C13H22O | CID 1549778". National Institutes of Health (NIH).
    • MDPI. "Larvicidal Activity of Geranylacetone Derivatives against Culex quinquefasciatus Larvae and Investigation of Environmental Toxicity and Non-Target Aquatic Species". Marine Drugs.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Personal Protective Equipment for 4,9-Undecadien-2-one, 6,10-dimethyl-

    Welcome to a comprehensive operational guide for the safe handling of 4,9-Undecadien-2-one, 6,10-dimethyl-, a compound commonly known as geranylacetone. This document moves beyond a simple checklist, providing you, our c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to a comprehensive operational guide for the safe handling of 4,9-Undecadien-2-one, 6,10-dimethyl-, a compound commonly known as geranylacetone. This document moves beyond a simple checklist, providing you, our colleagues in research and development, with the causal reasoning behind each safety protocol. Our objective is to build a self-validating system of safety in your laboratory, ensuring that every action is grounded in a deep understanding of the material's chemical and physical properties.

    Hazard Profile: Understanding the "Why" Behind the "What"

    Geranylacetone is a combustible liquid that presents multiple hazards requiring rigorous control measures.[1] It is a known skin and eye irritant and can cause sensitization upon repeated skin contact.[1][2][3] While not classified as acutely toxic upon inhalation, its vapors can irritate the respiratory system, a risk that increases with temperature.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting environmental effects.[1][4] A foundational understanding of these risks is critical for the correct selection and use of Personal Protective Equipment (PPE).

    Hazard ClassificationDescriptionPrimary Exposure Routes
    Skin Irritation Causes inflammation and irritation upon contact.[1][2] May accentuate pre-existing dermatitis.[1]Dermal (Skin Contact)
    Eye Irritation Can cause serious eye irritation and potential damage.[1][2]Ocular (Eye Contact)
    Skin Sensitization May cause an allergic skin reaction upon repeated contact.[1]Dermal (Skin Contact)
    Respiratory Irritation Vapors can irritate the respiratory tract, with the hazard increasing at higher temperatures.[1][3]Inhalation
    Combustibility Classified as a combustible liquid with a flash point of 110°C (230°F).[3] Poses a slight fire hazard when exposed to heat or flame.[1]Thermal
    Environmental Hazard Toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[1][4]Environmental Release

    Core Directive: A Multi-Layered PPE Strategy

    The selection of PPE is not a one-size-fits-all approach; it is the final and most personal line of defense in the hierarchy of controls. For geranylacetone, a substance with multiple moderate hazards, a multi-layered PPE strategy is essential. The minimum requirement for any work in a laboratory with this chemical includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5]

    Eye and Face Protection: The Non-Negotiable Barrier

    Given that geranylacetone causes serious eye irritation, robust eye protection is mandatory.[2]

    • Minimum Requirement : Safety glasses equipped with side shields that conform to ANSI Z87.1 or equivalent standards are the absolute minimum.[5][6]

    • Recommended for Liquid Handling : For any procedure involving pouring, mixing, or potential splashing, chemical safety goggles are required. Goggles form a protective seal around the eyes, offering superior protection against liquid splashes and vapors.[5][7]

    • High-Risk Operations : When handling large volumes or conducting reactions with a significant splash potential, a face shield must be worn in addition to chemical safety goggles.[5] It is critical to remember that a face shield alone does not provide adequate eye protection.[5]

    Hand Protection: Selecting the Right Glove

    Preventing dermal exposure is paramount to avoid irritation and potential long-term sensitization.[1]

    • Material Selection : The choice of glove material must be based on chemical compatibility and breakthrough time. Neoprene and PVC gloves are recommended for handling geranylacetone.[1] Disposable nitrile gloves may be used for incidental contact but must be removed and replaced immediately after any exposure.[5]

    • Performance Standards : Select gloves that meet established standards, such as Europe's EN 374.[1] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief, incidental contact, a protection class of 3 or higher (>60 minutes) is suitable.[1]

    • Best Practices : Never wear contaminated gloves outside the immediate work area. Always wash hands thoroughly after removing gloves.[1] Employing a "one-hand" rule for opening doors or handling equipment outside the fume hood can significantly reduce cross-contamination.

    Body Protection: Shielding Against Dermal Contact

    Protective clothing is necessary to prevent accidental skin contact.

    • Laboratory Coat : A standard lab coat is required to protect against minor spills and splashes.[3][5][8] For procedures with a higher risk of significant spillage, a PVC apron worn over the lab coat provides an additional layer of protection.[1]

    • Personal Clothing : Shorts, skirts, and open-toed shoes are strictly prohibited in any laboratory where geranylacetone is handled.[8] Full-length pants and liquid-resistant, closed-toe shoes are mandatory.[1][5]

    Respiratory Protection: An Environment-Dependent Control

    Under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required.[3] However, it becomes necessary under specific circumstances:

    • Inadequate Ventilation : If work cannot be conducted within a fume hood.

    • Spill Response : During the cleanup of a significant spill.

    • Heating : When the material is heated, increasing its vapor pressure.[1]

    • Aerosol Generation : If any procedure generates an aerosol or mist.

    In these situations, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[1][9] The specific type and class of respirator filter will depend on the potential concentration of airborne contaminants.[1]

    Operational Plan: Safe Handling and Disposal Workflow

    Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

    Step-by-Step Handling Protocol
    • Preparation : Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources.[1] Confirm the location of the nearest safety shower and eyewash station.[2]

    • Donning PPE : Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, followed by safety goggles, and finally, gloves.

    • Handling : Conduct all manipulations of geranylacetone inside the fume hood. Avoid all personal contact, including inhalation of vapors.[1] Use good occupational work practices; do not eat, drink, or smoke in the handling area.[1]

    • Storage : Keep containers tightly sealed when not in use.[1] Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[1] Refrigerated storage is often recommended.

    • Doffing PPE : Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly with soap and water after all work is complete.[1]

    G Geranylacetone Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_conclusion Conclusion Phase A Verify Fume Hood & Safety Equipment B Clear Area of Ignition Sources A->B C Don Required PPE (Coat, Goggles, Gloves) B->C D Transfer & Use Chemical Inside Fume Hood C->D Begin Work E Keep Container Sealed When Not in Use D->E F Store Securely in Designated Area E->F Work Complete G Doff PPE Carefully F->G H Wash Hands Thoroughly G->H G Chemical Spill Response Logic Spill Spill Occurs Location Is spill contained in fume hood? Spill->Location Size Is spill minor (<100 mL)? Location->Size Yes ActionMajor EVACUATE AREA. Alert Emergency Response. Restrict Access. Location->ActionMajor No ActionMinor Absorb with inert material. Dispose as hazardous waste. Size->ActionMinor Yes Size->ActionMajor No

    Caption: Decision-making flowchart for a chemical spill.

    First-Aid for Exposure
    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. [3]* Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2]* Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms occur, seek medical attention. * Ingestion : Rinse the mouth with water. Do not induce vomiting. [3]Seek immediate medical attention. [3] By integrating these principles of hazard assessment, equipment selection, and procedural diligence, you can confidently and safely incorporate geranylacetone into your research workflows, protecting yourself, your colleagues, and the environment.

    References

    • Geranylacetone - Santa Cruz Biotechnology.

    • Geranylacetone, (E)+(Z) - SAFETY DATA SHEET.

    • Geranylacetone | C13H22O | CID 1549778 - PubChem - NIH.

    • Geranylacetone [mixture of (E)- and (Z)- isomers, (3:2)] - SAFETY DATA SHEET.

    • Geranyl Acetone - Material Safety Data Sheet (MSDS).

    • Understanding Laboratory Safety Equipment: A Guide for Labs - Delta Scientific.

    • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.

    • sc-250051.pdf - SAFETY DATA SHEET.

    • Geranyl Acetone - Vigon.

    • Geranyl Acetone, min 97%, 100 ml - CP Lab Safety.

    • Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations.

    • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC.

    • Geranyl Acetate - Safety Data Sheet.

    • Personal Protective Equipment - Environmental Health & Safety - Georgia Tech.

    • 6,10-Dimethyl-5,9-undecadien-2-one - Sigma-Aldrich.

    • SAFETY DATA SHEET - Thermo Fisher Scientific.

    • Safety Data Sheet - ChemScene.

    • SAFETY DATA SHEET - PPG.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.